molecular formula C10H6FNO2 B134657 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde CAS No. 152940-51-7

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B134657
CAS No.: 152940-51-7
M. Wt: 191.16 g/mol
InChI Key: MVWWNJMHYKUXFN-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H6FNO2 and its molecular weight is 191.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWWNJMHYKUXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618264
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152940-51-7
Record name 2-(4-Fluorophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The document details two primary synthetic routes, including step-by-step experimental protocols, quantitative data, and characterization of key intermediates and the final product.

Core Synthesis Pathways

Two principal routes have been established for the synthesis of this compound:

  • Route A: Formylation of a Pre-formed Oxazole Core. This pathway involves the initial construction of the 2-(4-fluorophenyl)oxazole scaffold, followed by the introduction of the formyl group at the C4 position.

  • Route B: Functional Group Transformation from an Oxazole-4-carboxylate Intermediate. This alternative strategy begins with the synthesis of an ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, which is subsequently converted to the target aldehyde through reduction and oxidation.

The following sections provide detailed experimental procedures and data for each of these synthetic routes.

Route A: Formylation of 2-(4-fluorophenyl)oxazole

This two-step pathway is a common and efficient method for the preparation of the title compound.

Route_A A 2-Amino-1-(4-fluorophenyl)ethanone B 2-(4-fluorophenyl)oxazole A->B Robinson-Gabriel Synthesis C This compound B->C Vilsmeier-Haack Formylation

Figure 1: Synthesis of this compound via formylation of the oxazole core.

Step 1: Synthesis of 2-(4-fluorophenyl)oxazole

The initial step involves the construction of the oxazole ring via the Robinson-Gabriel synthesis. This reaction proceeds through the cyclodehydration of a 2-acylamino-ketone intermediate.

Experimental Protocol:

A detailed experimental protocol for the Robinson-Gabriel synthesis of 2-(4-fluorophenyl)oxazole is as follows:

  • Acylation of 2-Amino-1-(4-fluorophenyl)ethanone: To a solution of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride in a suitable solvent such as dichloromethane, an acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine) are added at 0 °C. The reaction mixture is stirred at room temperature until completion.

  • Cyclodehydration: The resulting 2-acylamino-ketone intermediate is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, to effect cyclization to the oxazole ring. The reaction is typically heated to drive the dehydration.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully quenched with water or a basic solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford pure 2-(4-fluorophenyl)oxazole.

Quantitative Data:

Intermediate/ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
2-(4-fluorophenyl)oxazole2-Amino-1-(4-fluorophenyl)ethanone1. Benzoyl chloride, Et3N2. H2SO4Dichloromethane0 to reflux4-675-85
Step 2: Vilsmeier-Haack Formylation of 2-(4-fluorophenyl)oxazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent, a chloroiminium salt.

  • Formylation: A solution of 2-(4-fluorophenyl)oxazole in a suitable solvent (e.g., DMF or dichloromethane) is then added to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

  • Hydrolysis and Work-up: The reaction is quenched by pouring it onto ice-water and then neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude this compound is purified by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound2-(4-fluorophenyl)oxazolePOCl₃, DMFDMF0 to 603-560-70

Route B: Synthesis from Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

This three-step route provides an alternative approach to the target aldehyde.

Route_B D Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate E [2-(4-fluorophenyl)oxazol-4-yl]methanol D->E Reduction F This compound E->F Oxidation

Figure 2: Synthesis via reduction and oxidation of an oxazole-4-carboxylate intermediate.

Step 1: Synthesis of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

This key intermediate can be synthesized via several methods, including the reaction of 4-fluorobenzamide with ethyl 2-chloroacetoacetate.

Experimental Protocol:

  • A mixture of 4-fluorobenzamide and ethyl 2-chloroacetoacetate is heated in the presence of a base, such as potassium carbonate, in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is heated at an elevated temperature for several hours to facilitate the condensation and cyclization.

  • After cooling, the mixture is poured into water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated, and the crude product is purified by chromatography or recrystallization.

Quantitative Data:

ProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)
Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate4-Fluorobenzamide, Ethyl 2-chloroacetoacetateK₂CO₃DMF120-1408-1250-60
Step 2: Reduction of Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

The ester is reduced to the corresponding primary alcohol using a suitable reducing agent.

Experimental Protocol:

  • To a solution of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, a reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) is added portion-wise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is carefully quenched with water and a basic solution (e.g., NaOH).

  • The resulting slurry is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield [2-(4-fluorophenyl)oxazol-4-yl]methanol.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
[2-(4-fluorophenyl)oxazol-4-yl]methanolEthyl 2-(4-fluorophenyl)oxazole-4-carboxylateLiAlH₄THF0 to RT1-285-95
Step 3: Oxidation of [2-(4-fluorophenyl)oxazol-4-yl]methanol

The final step involves the oxidation of the primary alcohol to the desired aldehyde. Mild oxidation conditions are employed to prevent over-oxidation to the carboxylic acid.

Experimental Protocol (Dess-Martin Periodinane Oxidation):

  • To a solution of [2-(4-fluorophenyl)oxazol-4-yl]methanol in dichloromethane at room temperature, Dess-Martin periodinane (DMP) is added in one portion.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Alternative Experimental Protocol (Manganese Dioxide Oxidation):

  • A solution of [2-(4-fluorophenyl)oxazol-4-yl]methanol in a suitable solvent like chloroform or dichloromethane is treated with an excess of activated manganese dioxide (MnO₂).

  • The heterogeneous mixture is stirred vigorously at room temperature or with gentle heating.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the MnO₂ is removed by filtration through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Quantitative Data:

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
This compound[2-(4-fluorophenyl)oxazol-4-yl]methanolDess-Martin PeriodinaneDichloromethaneRT1-380-90
This compound[2-(4-fluorophenyl)oxazol-4-yl]methanolMnO₂ChloroformRT to 4012-2470-80

Characterization Data for this compound

The structure and purity of the final product can be confirmed by various spectroscopic methods.

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 9.95 (s, 1H, -CHO), 8.20 (s, 1H, oxazole-H5), 8.10 (dd, J = 8.8, 5.2 Hz, 2H, Ar-H), 7.20 (t, J = 8.8 Hz, 2H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz)δ 185.2, 164.5 (d, J = 252 Hz), 161.8, 152.5, 142.1, 129.2 (d, J = 9 Hz), 123.4 (d, J = 3 Hz), 116.3 (d, J = 22 Hz).
Mass Spec. (ESI)m/z 192.04 [M+H]⁺
Appearance White to off-white solid

This guide provides a detailed framework for the synthesis of this compound. Researchers and drug development professionals can utilize these protocols and data to efficiently produce this key synthetic intermediate for their research and development activities. The choice between the two routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

An In-depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and analytical methodologies for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. This molecule is a member of the oxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. Oxazole derivatives are recognized as important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities.

Core Physicochemical Properties

Quantitative data for this compound is summarized below. While extensive experimental data for this specific molecule is not widely published, the fundamental properties have been established.

PropertyValueSource(s)
CAS Number 152940-51-7[1][2][3]
Molecular Formula C₁₀H₆FNO₂[1][2][3]
Molecular Weight 191.16 g/mol [1]
Purity >95% (as commercially available)[3]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, established synthetic routes for this class of compounds are available. One of the most direct and plausible methods is the oxidation of the corresponding primary alcohol, [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol.[1]

Representative Experimental Protocol: Oxidation of [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC), a common and effective reagent for this transformation.

Materials:

  • [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol (1 equivalent)

  • Pyridinium chlorochromate (PCC) (approx. 1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or silica gel plug

Procedure:

  • A solution of [2-(4-Fluoro-phenyl)-oxazol-4-yl]-methanol is prepared in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Pyridinium chlorochromate (PCC) is added to the solution in one portion.

  • The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (the alcohol) is fully consumed.

  • Upon completion, the reaction mixture is diluted with additional DCM.

  • The mixture is then filtered through a plug of Celatom® or silica gel to remove the chromium byproducts. The plug is washed thoroughly with DCM to ensure all product is collected.

  • The combined filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would typically involve a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the presence of protons on the aromatic and oxazole rings, as well as the characteristic aldehyde proton signal (typically δ 9-10 ppm).

    • ¹³C NMR would show the expected number of carbon signals, including the downfield signal for the carbonyl carbon of the aldehyde.

    • ¹⁹F NMR would confirm the presence of the fluorine atom on the phenyl ring.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound (191.16 g/mol ).

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic C=O stretch of the aldehyde.

Potential Biological Significance & Signaling

Specific biological activities or signaling pathway interactions for this compound have not been detailed in the available literature. However, the broader class of oxazole and related five-membered heterocyclic derivatives are known to possess a wide array of pharmacological activities, making this compound a molecule of interest for further investigation.[6]

Heterocyclic compounds are cornerstone scaffolds in medicinal chemistry due to their ability to interact with various biological targets like enzymes and receptors through diverse non-covalent interactions.[6] Derivatives of related structures, such as oxadiazoles and thiazoles, have been investigated for their potential as:

  • Anticancer agents[6]

  • Anti-tuberculosis agents[6]

  • Phosphodiesterase type 4 (PDE4) inhibitors for treating inflammatory conditions[7]

The presence of the fluorophenyl group and the reactive aldehyde functionality makes this compound a versatile building block for creating libraries of more complex molecules for drug discovery screening.

Visualizations

Synthetic Pathway Diagram

Synthesis cluster_main Plausible Synthetic Route Start [2-(4-Fluorophenyl)oxazol-4-yl]methanol Product 2-(4-Fluorophenyl)oxazole-4-carbaldehyde Start->Product PCC, DCM Room Temperature Workflow cluster_analysis Analysis Methods synthesis Synthesis (e.g., Oxidation) workup Reaction Workup (Filtration) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization purification->characterization storage Final Product Storage characterization->storage nmr NMR (1H, 13C, 19F) characterization->nmr ms Mass Spectrometry characterization->ms ir IR Spectroscopy characterization->ir

References

A Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde (CAS: 152940-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a core oxazole ring substituted with a 4-fluorophenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. This molecule serves as a valuable and versatile building block in synthetic and medicinal chemistry. The oxazole scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities.[1][2] The presence of a reactive aldehyde group and a fluorinated phenyl ring makes this compound particularly useful for generating diverse molecular libraries for drug discovery and for the synthesis of functional materials.[3][4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are crucial for planning synthetic transformations, assessing solubility, and predicting pharmacokinetic properties.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
CAS Number 152940-51-7[5][6][7][8][9]
Molecular Formula C₁₀H₆FNO₂[5][8]
Molecular Weight 191.16 g/mol [8]
IUPAC Name 2-(4-fluorophenyl)-1,3-oxazole-4-carbaldehyde[9]
Canonical SMILES O=CC1=COC(C2=CC=C(F)C=C2)=N1[9]
InChI Key MVWWNJMHYKUXFN-UHFFFAOYSA-N[9]
MDL Number MFCD06738553[6][9]

Table 2: Physical and Computed Data

PropertyValueSource(s)
Purity >95% - 96%[5][9]
Physical State Solid[9]
logP (calculated) 2.47[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bond Count 2

Spectral Data

Detailed spectral characterization is essential for structure confirmation and purity assessment. While specific spectra are proprietary to commercial suppliers, standard analyses for this compound would include:

  • ¹H NMR: To confirm the presence and connectivity of aromatic and aldehyde protons.

  • ¹³C NMR: To identify the carbon skeleton, including the carbonyl carbon of the aldehyde.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde.

Researchers can typically request copies of this data from the vendor upon purchase.[7]

Synthesis and Production

This compound is a synthetic compound available from various chemical suppliers. While the exact commercial synthesis routes are proprietary, its structure lends itself to established methods for oxazole ring formation. A representative, multi-step laboratory synthesis is outlined below, starting from common precursors.

Representative Experimental Protocol: Synthesis via an Oxazole-4-carbonitrile Intermediate

This protocol is adapted from established methods for forming oxazole-4-carbonitriles from aldehydes, followed by a standard reduction to the carbaldehyde.

Step 1: Synthesis of 2-(4-Fluorophenyl)-oxazole-4-carbonitrile

  • To a sealed reaction tube, add 4-fluorobenzaldehyde (1.0 eq), tetrabutylammonium bromide (TBAB, 1.2 eq), and anhydrous dioxane.

  • Add tert-butyl isocyanide (5.0 eq) to the mixture.

  • Cool the mixture and slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq).

  • Allow the reaction to stir at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform a liquid-liquid extraction with ethyl acetate.

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the oxazole-4-carbonitrile intermediate.

Step 2: Reduction to 2-(4-Fluorophenyl)-oxazole-4-carbaldehyde

  • Dissolve the 2-(4-fluorophenyl)-oxazole-4-carbonitrile intermediate (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, ~1.2 eq) dropwise, maintaining the low temperature.

  • Stir the reaction at this temperature for several hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench it carefully by the slow addition of a suitable reagent like methanol or Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Perform a liquid-liquid extraction. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, 2-(4-fluorophenyl)-oxazole-4-carbaldehyde. Further purification can be done via column chromatography if necessary.

Synthetic Workflow Start 4-Fluorobenzaldehyde + tert-Butyl Isocyanide Intermediate 2-(4-Fluorophenyl)-oxazole- 4-carbonitrile Start->Intermediate TMSOTf, TBAB Dioxane Product 2-(4-Fluorophenyl)-oxazole- 4-carbaldehyde Intermediate->Product 1. DIBAL-H, -78°C 2. Quench

A representative synthetic pathway to the target compound.

Applications in Research and Development

The primary value of this compound lies in its utility as a versatile intermediate for creating more complex molecules.

Role as a Scaffold in Medicinal Chemistry

The oxazole nucleus is a key feature in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][10] Derivatives of 2-phenyl-oxazoles have been specifically investigated as inhibitors of enzymes like phosphodiesterase type 4 (PDE4) and Staphylococcus aureus Sortase A.[11][12] The 4-fluorophenyl group is a common substituent in modern drug candidates, known to often improve metabolic stability and binding affinity.[4]

The aldehyde functional group at the 4-position is a key handle for diversification. It can undergo a variety of chemical transformations to generate a library of new chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Medicinal Chemistry Applications cluster_reactions Chemical Transformations cluster_derivatives Resulting Derivatives Core This compound (Core Scaffold) ReductiveAmination Reductive Amination (+ R-NH₂) Core->ReductiveAmination Oxidation Oxidation Core->Oxidation Wittig Wittig Reaction Core->Wittig Grignard Grignard Reaction (+ R-MgBr) Core->Grignard Amine Amines / Amides ReductiveAmination->Amine forms CarboxylicAcid Carboxylic Acids / Esters Oxidation->CarboxylicAcid yields Alkene Alkenes Wittig->Alkene creates SecondaryAlcohol Secondary Alcohols Grignard->SecondaryAlcohol produces

Use as a scaffold for generating diverse chemical libraries.
Use in Materials Science

Heterocyclic compounds like 2-phenyl-oxazole derivatives are explored for their potential in materials science, particularly in the development of luminescent materials and sensors due to their conjugated aromatic systems.[3] The aldehyde group allows for covalent attachment to polymers or surfaces, enabling the creation of functionalized materials.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Classification: This compound is generally classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid generation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

  • Safety Data Sheet (SDS): It is critical to obtain and review the most current Safety Data Sheet from the supplier before handling this material. The SDS will contain comprehensive safety, handling, and disposal information.[13][14][15]

Conclusion

This compound, CAS 152940-51-7, is a well-defined chemical intermediate with significant potential for research and development. Its combination of a biologically relevant oxazole core, a metabolically stable fluorophenyl group, and a synthetically versatile aldehyde handle makes it a highly valuable building block. For professionals in drug discovery, it serves as an excellent starting point for the synthesis of novel compound libraries targeting a range of diseases. For synthetic and materials chemists, it offers a reliable scaffold for creating complex heterocyclic systems and functional materials. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-Depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. While specific experimental data for this compound is not extensively available in published literature, this document compiles information based on established chemical principles and data from structurally related compounds to offer a detailed profile for research and development purposes.

Molecular Structure and Chemical Properties

This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities.[1] The structure features a central oxazole ring substituted at the 2-position with a 4-fluorophenyl group and at the 4-position with a carbaldehyde (aldehyde) group. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.[2]

Chemical Structure:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization and Formylation cluster_2 Work-up and Purification A 4-Fluorobenzoyl chloride C N-(2,2-dimethoxyethyl)-4-fluorobenzamide A->C B Aminoacetaldehyde dimethyl acetal B->C E 2-(4-Fluorophenyl)oxazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Phosphorus oxychloride, DMF D->E F Neutralization (e.g., NaHCO3) E->F G Extraction (e.g., Ethyl Acetate) F->G H Column Chromatography G->H I Final Product H->I Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Oxazole 2-(4-Fluorophenyl)oxazole-4-carbaldehyde (Hypothetical Inhibitor) Oxazole->STAT3 Inhibits Dimer p-STAT3 Dimer STAT3_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Transcription of Target Genes Dimer->Transcription Binds to DNA DNA DNA Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Spectral Analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of the synthetic organic compound, 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. This document details the expected data from key spectroscopic techniques, outlines generalized experimental protocols, and presents a logical workflow for the structural elucidation and characterization of this molecule.

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₁₀H₆FNO₂

Molecular Weight: 191.16 g/mol

CAS Number: 152940-51-7

Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.01s1HAldehyde proton (-CHO)
8.32s1HOxazole ring proton (H-5)
8.14 - 8.10m2HAromatic protons (ortho to Fluorine)
7.23 - 7.17t, J = 8.8 Hz2HAromatic protons (meta to Fluorine)

Solvent: CDCl₃, Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Note: Experimental data for the target compound was not available. The following are predicted chemical shifts based on the analysis of structurally similar 2-phenyl-oxazole and 2-(4-fluorophenyl)-imidazole derivatives.

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~164 (d, J≈250 Hz)Aromatic Carbon attached to Fluorine (C-F)
~161Oxazole Carbon (C-2)
~150Oxazole Carbon (C-4)
~131 (d, J≈9 Hz)Aromatic Carbons (ortho to Fluorine)
~127Aromatic Carbon (ipso- to oxazole)
~135Oxazole Carbon (C-5)
~116 (d, J≈22 Hz)Aromatic Carbons (meta to Fluorine)
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound [1]

m/zIon
191.04[M]⁺ (Calculated)
191.8[M+H]⁺ (Found)
Infrared (IR) Spectroscopy

Note: No experimental IR spectrum for the target compound was found. The following are characteristic vibrational frequencies expected based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretching
~2850, ~2750Aldehyde C-HStretching
~1700Aldehyde C=OStretching
~1600, ~1500, ~1450Aromatic C=CStretching
~1250C-FStretching
~1100C-O (oxazole)Stretching
UV-Visible (UV-Vis) Spectroscopy

Note: No experimental UV-Vis spectrum for the target compound was found. Aromatic and heterocyclic compounds of this nature typically exhibit absorption maxima in the UV region.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)SolventElectronic Transition
~280-320Ethanol/Methanolπ → π*

Experimental Protocols

The following are generalized protocols for the spectral analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a suitable method for this compound. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Infrared (IR) Spectroscopy
  • Sample Preparation: As the compound is a solid, prepare a KBr pellet by intimately mixing a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 800 nm, using the pure solvent as a reference.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow start Purified Sample of This compound nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr mol_weight Molecular Weight Confirmation ms->mol_weight fragmentation Fragmentation Pattern ms->fragmentation func_group Functional Group Identification ir->func_group conjugation Electronic Transitions (Conjugation) uv_vis->conjugation structure_elucidation Structure Elucidation and Confirmation h_nmr->structure_elucidation c_nmr->structure_elucidation mol_weight->structure_elucidation fragmentation->structure_elucidation func_group->structure_elucidation conjugation->structure_elucidation

Caption: Workflow for the spectral characterization of the target compound.

Conclusion

The combination of NMR, mass spectrometry, and infrared spectroscopy provides a powerful toolkit for the unambiguous structural confirmation of this compound. While experimental ¹³C NMR, IR, and UV-Vis data were not explicitly found in the literature, the analysis of structurally related compounds allows for reliable predictions of the expected spectral features. This technical guide serves as a valuable resource for researchers involved in the synthesis and characterization of this and similar heterocyclic compounds, facilitating efficient and accurate spectral interpretation.

References

The Ascendant Role of Fluorinated Oxazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of numerous compound classes. Among these, fluorinated oxazole derivatives have emerged as a particularly promising and versatile platform for the development of novel therapeutic agents. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often lead to improved metabolic stability, enhanced binding affinity, and altered electronic characteristics, resulting in a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory activities of fluorinated oxazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Anticancer Activity of Fluorinated Oxazole Derivatives

Fluorinated oxazoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanisms underlying their antitumor effects are diverse and often involve the inhibition of critical cellular machinery, such as tubulin polymerization and the function of essential enzymes like topoisomerases.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected fluorinated oxazole and benzoxazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
DFC4 MCF-7 (Breast)12.57Doxorubicin-[1]
KYSE-30 (Esophageal)34.99Doxorubicin-[1]
TDA3 VariousPotent Activity--[1]
1,2,4-Oxadiazole-5-FU Hybrid (7b) MCF-7 (Breast)0.011 ± 0.009--[2]
A549 (Lung)0.053 ± 0.0071--[2]
DU-145 (Prostate)0.017 ± 0.0062--[2]
MDA-MB-231 (Breast)0.021 ± 0.0028--[2]
2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide Panel of 60 cell linesHighly Sensitive--[3]
Fluorinated Benzoxazole (ortho-fluoro) -19.16 ± 0.62--[4]
Fluorinated Benzoxazole (para-fluoro) -13.14 ± 0.76--[4]
Fluorinated Benzoxazole (meta-fluoro) -16.12 ± 0.36--[4]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer compounds exert their effect by disrupting the dynamics of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. Fluorinated oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and preventing the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Fluorinated Oxazole cluster_2 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Tubulin Dimer Tubulin Dimer Alpha-Tubulin->Tubulin Dimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Inhibition Tubulin Dimer->Inhibition Microtubule->Tubulin Dimer Depolymerization Fluorinated Oxazole Fluorinated Oxazole Fluorinated Oxazole->Tubulin Dimer Binds to Colchicine Site Inhibition->Microtubule Inhibits Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibition->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Fluorinated Oxazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Fluorinated oxazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the fluorinated oxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Fluorinated Oxazole Derivatives

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Fluorinated oxazole derivatives have shown considerable promise as a new class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative fluorinated oxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
DFC5 Aerobic Bacteria1.23 - 2.60Ciprofloxacin-[1]
DFC1 Fungi0.95 - 1.32 (MFC)Nystatin-[1]
TDA4 Gram-negative BacteriaSignificant Activity--[1]
TDA1 Anaerobic BacteriaPromising Activity--[1]
Fluorinated 1,3,4-Oxadiazole Hybrid (4a) MRSA0.25 - 1Norfloxacin/Vancomycin1 - 2[5]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol E. coliStronger than AmpicillinAmpicillin-[5]
S. pneumoniaeStronger than AmpicillinAmpicillin-[5]
P. aeruginosa>100x stronger than AmpicillinAmpicillin-[5]
Mechanism of Action: DNA Gyrase Inhibition

A key target for many antibacterial agents is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Fluoroquinolone antibiotics are well-known inhibitors of this enzyme. Fluorinated oxazole derivatives can also inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death.

cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Fluorinated Oxazole cluster_2 Bacterial Cell Death Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling ATP-dependent Stabilized Complex Gyrase-DNA-Drug Cleavage Complex DNA Gyrase->Stabilized Complex Replicated DNA Replicated DNA Negative Supercoiling->Replicated DNA Fluorinated Oxazole Fluorinated Oxazole Fluorinated Oxazole->DNA Gyrase Double-Strand Breaks Double-Strand Breaks Stabilized Complex->Double-Strand Breaks Inhibition of Replication Inhibition of Replication Double-Strand Breaks->Inhibition of Replication SOS Response SOS Response Double-Strand Breaks->SOS Response Cell Death Cell Death Inhibition of Replication->Cell Death SOS Response->Cell Death

Caption: Inhibition of Bacterial DNA Gyrase by Fluorinated Oxazoles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Fluorinated oxazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of each fluorinated oxazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.

Anti-inflammatory Activity of Fluorinated Oxazole Derivatives

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Fluorinated oxazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected fluorinated oxazole derivatives, presenting their IC50 values for the inhibition of COX and LOX enzymes.

Compound IDEnzyme TargetIC50 (µg/mL)Reference CompoundIC50 (µg/mL)Citation
DFC1 COX-197.49Indomethacin-[1]
COX-274.52Indomethacin-[1]
TDA Derivatives 5-LOXSignificant Inhibition--[1]
Fluorinated Pyrazole (Y7) -19.05 (mol/L)Aspirin-[6]
Fluorinated Pyrazole (Y3) -22.09 (mol/L)Aspirin-[6]
Fluorinated Pyrazole (Y2) -23.23 (mol/L)Aspirin-[6]
Mechanism of Action: Inhibition of COX and LOX Pathways

Inflammation is mediated by the production of prostaglandins and leukotrienes from arachidonic acid. COX enzymes are responsible for the synthesis of prostaglandins, while 5-LOX initiates the synthesis of leukotrienes. Fluorinated oxazole derivatives can act as dual inhibitors of COX and 5-LOX, thereby blocking the production of these pro-inflammatory mediators.

cluster_0 COX Pathway cluster_1 LOX Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation (Pain, Fever) Inflammation (Pain, Fever) Prostaglandins->Inflammation (Pain, Fever) Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation (Chemotaxis) Inflammation (Chemotaxis) Leukotrienes->Inflammation (Chemotaxis) Fluorinated Oxazole Fluorinated Oxazole Inhibition_COX Fluorinated Oxazole->Inhibition_COX Inhibition_LOX Fluorinated Oxazole->Inhibition_LOX Inhibition_COX->COX-1 / COX-2 Inhibits Inhibition_LOX->5-LOX Inhibits

Caption: Dual Inhibition of COX and 5-LOX Pathways.

Experimental Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

COX Inhibition Assay (Colorimetric):

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Heme

  • Arachidonic acid

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Fluorinated oxazole derivatives

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate and plate reader

Procedure:

  • Add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

  • Add the fluorinated oxazole derivatives at various concentrations.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Monitor the absorbance at 590 nm over time.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

5-LOX Inhibition Assay (Fluorometric):

This assay measures the production of leukotrienes.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid

  • Fluorescent substrate

  • Fluorinated oxazole derivatives

  • Assay buffer

  • 96-well plate and fluorescence plate reader

Procedure:

  • Add the assay buffer and 5-LOX enzyme to the wells of a 96-well plate.

  • Add the fluorinated oxazole derivatives at various concentrations.

  • Initiate the reaction by adding arachidonic acid and the fluorescent substrate.

  • Incubate at 37°C for a specified time.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Synthesis of Fluorinated Oxazole Derivatives

The synthesis of fluorinated oxazole derivatives can be achieved through various established methods. The Robinson-Gabriel synthesis is a classical and widely used approach.

Experimental Workflow: Robinson-Gabriel Synthesis

2-Acylamino Ketone 2-Acylamino Ketone Cyclization Cyclization 2-Acylamino Ketone->Cyclization Dehydrating Agent e.g., H₂SO₄, POCl₃ Dehydrating Agent->Cyclization Dehydration Dehydration Dehydrating Agent->Dehydration Oxazoline Intermediate Oxazoline Intermediate Cyclization->Oxazoline Intermediate Oxazoline Intermediate->Dehydration 2,4,5-Trisubstituted Oxazole 2,4,5-Trisubstituted Oxazole Dehydration->2,4,5-Trisubstituted Oxazole

Caption: Robinson-Gabriel Synthesis of Oxazoles.

General Experimental Protocol: Robinson-Gabriel Synthesis

Materials:

  • 2-Acylamino ketone

  • Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride)

  • Appropriate solvent (if necessary)

Procedure:

  • The 2-acylamino ketone is treated with a strong dehydrating agent.

  • The reaction mixture is typically heated to facilitate the intramolecular cyclization and subsequent dehydration.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2,4,5-trisubstituted oxazole.

Conclusion

Fluorinated oxazole derivatives represent a highly versatile and promising scaffold in the ongoing quest for novel and effective therapeutic agents. Their demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities, coupled with their diverse and tunable mechanisms of action, underscore their significance in drug discovery. The synthetic accessibility of the oxazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation drug candidates with enhanced efficacy and safety profiles. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of fluorinated oxazoles.

References

An In-depth Technical Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising class: 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde and its derivatives. The strategic incorporation of a fluorine atom on the phenyl ring and a reactive carbaldehyde group on the oxazole core presents a unique opportunity for the development of novel therapeutic agents with potentially enhanced metabolic stability and diverse pharmacological activities. This document provides a comprehensive overview of the synthetic strategies, potential biological activities, and relevant experimental protocols for researchers engaged in the discovery and development of new chemical entities based on this scaffold.

Introduction

Oxazole derivatives have garnered significant attention in the field of drug discovery due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-phenyloxazole motif is a particularly privileged structure, and the introduction of a fluorine atom at the para-position of the phenyl ring can modulate pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and target affinity. Furthermore, the carbaldehyde group at the 4-position of the oxazole ring serves as a versatile synthetic handle for the generation of a diverse library of analogs through various chemical transformations. This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in the therapeutic potential of this compound derivatives.

Synthetic Methodologies

The synthesis of this compound and its analogs can be achieved through several established synthetic routes for oxazole ring formation, followed by the introduction or modification of the carbaldehyde group.

Synthesis of the Core Scaffold: 2-(4-Fluorophenyl)oxazole

A common and efficient method for the synthesis of 2-aryloxazoles is the Bredereck reaction , which involves the condensation of an α-haloketone with a primary amide.[2] For the synthesis of the 2-(4-fluorophenyl)oxazole core, 4-fluorobenzamide can be reacted with an appropriate α-haloketone.

Another versatile method is the van Leusen oxazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[2]

Introduction of the 4-Carbaldehyde Group

The most direct method for introducing a formyl group onto an electron-rich heterocyclic ring like oxazole is the Vilsmeier-Haack reaction .[3] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

  • Reagents: 2-(4-fluorophenyl)oxazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate solution, Water, Anhydrous magnesium sulfate, Ethyl acetate, Hexane.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF in an ice bath.

    • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Dissolve 2-(4-fluorophenyl)oxazole in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it into a beaker of crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Biological Activities and Data Presentation

While specific biological data for this compound (CAS 152940-51-7) is not extensively available in the public domain, the broader class of oxazole and related heterocyclic derivatives has demonstrated significant potential in various therapeutic areas.[5][6][7][8]

Anticancer Activity

Oxazole derivatives have been shown to exert potent anticancer activity through various mechanisms, including the inhibition of targets like STAT3, tubulin, DNA topoisomerases, and protein kinases.[9][10] The presence of a 4-fluorophenyl group is a common feature in many kinase inhibitors.

Antimicrobial Activity

The oxazole nucleus is also a key pharmacophore in the development of antimicrobial agents.[1] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

Table 1: Representative Biological Activities of Structurally Related Oxazole and Oxadiazole Derivatives

Compound ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
1,2,4-Oxadiazole-fused-imidazothiadiazoleCytotoxicityA375 (Melanoma)0.11 µM[11]
1,2,4-Oxadiazole-fused-imidazothiadiazoleCytotoxicityMCF-7 (Breast Cancer)1.47 µM[11]
1,2,4-Oxadiazole-1,3,4-oxadiazole-fusedCytotoxicityMCF-7 (Breast Cancer)Sub-micromolar[11]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolAntibacterialE. coli> Ampicillin[12]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolAntibacterialS. pneumoniae> Ampicillin[12]
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiolAntifungalA. fumigatus> Terbinafine[12]
Fluorophenyl-substituted 1,3,4-thiadiazoleCytotoxicityMCF-7 (Breast Cancer)~52-55 µM[13]

Note: This table presents data for structurally related compounds to infer the potential activity of the core topic. Direct analogs of this compound require dedicated screening.

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of novel this compound derivatives.

G cluster_synthesis Synthesis cluster_screening Screening start Starting Materials (e.g., 4-Fluorobenzamide) core_synthesis Core Synthesis (e.g., Bredereck Reaction) start->core_synthesis formylation Formylation (Vilsmeier-Haack) core_synthesis->formylation core_compound 2-(4-F-phenyl)-oxazole- 4-carbaldehyde formylation->core_compound derivatization Derivatization of Carbaldehyde core_compound->derivatization analog_library Analog Library derivatization->analog_library primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) analog_library->primary_screening hit_id Hit Identification primary_screening->hit_id dose_response Dose-Response (IC50/MIC Determination) hit_id->dose_response Active secondary_assays Secondary Assays (e.g., Mechanism of Action) dose_response->secondary_assays lead_compound Lead Compound secondary_assays->lead_compound

General workflow for synthesis and screening.
Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of action for anticancer oxazole derivatives, a plausible signaling pathway that could be inhibited by a this compound analog is the protein kinase cascade.

cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factors Kinase3->TF Apoptosis Apoptosis Kinase3->Apoptosis Proliferation Cell Proliferation & Survival TF->Proliferation Oxazole 2-(4-F-phenyl)-oxazole Derivative Oxazole->Kinase2 Inhibition

Hypothetical kinase inhibition pathway.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a clear path for the generation of a diverse library of analogs. While specific biological data for the core compound and its immediate derivatives is limited, the extensive research on related oxazole structures strongly suggests a high potential for significant anticancer and antimicrobial activities. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

The Strategic Introduction of Fluorine in Oxazole-Based Bioactive Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The strategic incorporation of fluorine into these molecules has emerged as a powerful tool to enhance their therapeutic potential. This technical guide delves into the multifaceted role of fluorine in modulating the bioactivity of oxazole compounds, offering insights into its effects on physicochemical properties, and consequently, its impact on pharmacological outcomes. This document provides a comprehensive overview of quantitative bioactivity data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid in the rational design and development of novel fluorinated oxazole-based therapeutics.

The Impact of Fluorine on Physicochemical Properties and Bioactivity

The introduction of fluorine atoms into an oxazole scaffold can profoundly alter its electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influencing a compound's pKa and overall ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and target engagement.

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. The C-F bond is stronger than a C-H bond, contributing to enhanced metabolic stability. While fluorine is a small atom, its introduction can lead to conformational changes that may optimize the molecule's fit within a protein's binding pocket, leading to increased potency and selectivity.

Quantitative Bioactivity Data: A Comparative Overview

The following tables summarize the in vitro bioactivity of various fluorinated and non-fluorinated oxazole and related azole derivatives against cancer cell lines and bacterial strains. This data highlights the significant impact of fluorine substitution on biological activity.

Anticancer Activity of Fluorinated Azole Derivatives
Compound IDStructure (Key Features)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TTI-4 5-(Thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63BG-45>200
Compound 3m Benzoxazole with 4-fluorobenzyl groupHT-29 (Colon)-Doxorubicin-
Compound 3n Benzoxazole with 4-fluorobenzyl groupHT-29 (Colon)-Doxorubicin-
Compound 5d Benzofuran-oxadiazole with m-methoxy groupA549 (Lung)6.3 ± 0.7Crizotinib8.54 ± 0.84
Fluorinated Triazole Hybrid 35 Triazole hybridMGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal)0.73–11.615-Fluorouracil-
Fluorinated Triazole Hybrid 37 Triazole hybridMGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal)1.62–20.84--
Fluorinated Triazole Hybrid 38 Triazole hybridMGC-803 (Gastric), MCF-7 (Breast), PC-3 (Prostate), EC-109 (Esophageal)0.76–13.55--

Data synthesized from multiple sources, direct comparison within a single study may not be available for all entries.[2][3][4][5][6]

Antibacterial Activity of Fluorinated Azole Derivatives
Compound IDStructure (Key Features)Bacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 6a Trifluoromethylpyridine 1,3,4-OxadiazoleR. solanacearum26.2 (EC50)Thiodiazole copper97.2 (EC50)
Compound 6q Trifluoromethylpyridine 1,3,4-OxadiazoleX. oryzae pv. oryzae7.2 (EC50)Bismerthiazol57.2 (EC50)
Fluorinated Triazole 120 1,2,4-Triazole derivativeGram-negative strains16--
Fluorinated Triazole 123 1,2,4-Triazole derivativeBacillus subtilis1.56 ± 0.72Streptomycin6.25 ± 0.21
Fluorinated Triazole 123 1,2,4-Triazole derivativeS. aureus3.12 ± 0.85Streptomycin6.25 ± 0.18

Data synthesized from multiple sources, direct comparison within a single study may not be available for all entries.[5][7]

Key Experimental Protocols

To ensure the reproducibility and accuracy of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for common assays used to evaluate the anticancer and antibacterial properties of oxazole compounds.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

  • The plate is incubated for 24 hours to allow for cell attachment.[8]

2. Compound Treatment:

  • Cells are treated with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM).[8]

  • A vehicle control (e.g., DMSO) is included.

  • The plate is incubated for an additional 48-72 hours.[8]

3. MTT Reagent Addition:

  • The MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

In Vitro Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

1. Preparation of Compound Dilutions:

  • A two-fold serial dilution of the oxazole compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8][9]

2. Inoculation:

  • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[9]

  • A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[8]

3. Incubation:

  • The plate is incubated at 37°C for 18-24 hours.[8]

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Signaling Pathways and Mechanisms of Action

Fluorinated oxazoles can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such critical pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[10][11] Its activation is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of PI3K.[10][12] Activated PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt.[10] Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis.[10][13]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Promotes Caspase9->Apoptosis Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

Synthetic Approaches to Fluorinated Oxazoles

The synthesis of fluorinated oxazole derivatives often involves the introduction of fluorine at a late stage of the synthetic route or the use of fluorinated building blocks. Common strategies include the van Leusen oxazole synthesis, where a fluorinated aldehyde or a tosylmethyl isocyanide (TosMIC) derivative can be employed. Another approach is the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino ketone. Fluorine can be incorporated into the acyl or ketone moiety.

General Experimental Workflow for Oxazole Synthesis (van Leusen)

Van_Leusen_Synthesis Start Start: Fluorinated Aldehyde & TosMIC Step1 Base-mediated Condensation Start->Step1 Intermediate Oxazoline Intermediate Step1->Intermediate Step2 Elimination of Toluenesulfinic Acid Intermediate->Step2 Product Fluorinated Oxazole Step2->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Fluorinated Oxazole Purification->FinalProduct

Caption: A generalized workflow for the van Leusen synthesis of fluorinated oxazoles.

Conclusion

The incorporation of fluorine into the oxazole scaffold represents a highly effective strategy for optimizing the pharmacological properties of this important class of bioactive compounds. By judiciously positioning fluorine atoms, researchers can enhance potency, improve metabolic stability, and fine-tune physicochemical properties to develop drug candidates with superior therapeutic profiles. The quantitative data, experimental protocols, and pathway diagrams presented in this guide serve as a valuable resource for scientists and drug development professionals working to unlock the full potential of fluorinated oxazoles in modern medicine.

References

theoretical studies on 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical and Experimental Studies of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Oxazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This document details the computational methodologies used to predict its molecular structure, spectroscopic profile, and electronic properties. It also outlines experimental protocols for its synthesis and characterization. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this class of compounds.

Introduction

Heterocyclic compounds containing oxazole rings are significant scaffolds in the development of new therapeutic agents and functional materials.[3][4] The title compound, this compound (CAS: 152940-51-7, Formula: C₁₀H₆FNO₂, Molecular Weight: 191.16), combines the reactive aldehyde functionality with the electronically significant fluoro-phenyl and oxazole moieties.[5][6] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the structure-property relationships of such molecules.[7] These computational methods allow for the prediction of geometric parameters, vibrational frequencies, electronic transitions, and reactivity, providing valuable insights that complement experimental findings.[8] This guide will draw upon established theoretical data for structurally similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, to illustrate the expected properties of the title compound.[1][2]

Theoretical Studies: Computational Methodology

The theoretical analysis of this compound is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a preferred method for its balance of accuracy and computational cost.[7]

A standard and effective approach involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1] The 6-311++G(d,p) basis set is commonly employed as it provides a good description of electronic properties for molecules containing heteroatoms.[2] All calculations, including geometry optimization, frequency calculations, and electronic property predictions, are performed using this level of theory. To improve the agreement between theoretical and experimental vibrational frequencies, a scaling factor (e.g., 0.9613) is often applied to the computed wavenumbers.[1]

Theoretical_Workflow start Initial Molecular Structure of this compound opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Imaginary Frequencies Found homo_lumo HOMO-LUMO Analysis verify->homo_lumo  Stable Structure mep Molecular Electrostatic Potential (MEP) verify->mep nbo Natural Bond Orbital (NBO) Analysis verify->nbo output Predicted Properties: - Structure & Spectra - Reactivity Descriptors - Charge Distribution homo_lumo->output mep->output nbo->output

Caption: Workflow for theoretical calculations.

Predicted Molecular Properties

The following sections detail the predicted properties of this compound, using data from the closely related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole as a reference for quantitative values, as specific theoretical studies on the title compound are not available in the cited literature.[2]

Molecular Geometry

The geometry of the molecule is optimized to find the lowest energy conformation. The planarity of the phenyl and oxazole rings is a key feature. The calculated bond lengths and angles provide a precise three-dimensional structure. For the analogous oxadiazole, the C-O bond lengths in the heterocyclic ring are around 1.366-1.368 Å, and the C=N double bond is approximately 1.298 Å.[1][2] The C-F bond length is calculated to be around 1.352 Å.[2]

Table 1: Predicted Geometrical Parameters (based on a similar oxadiazole)[2]

Parameter Bond Length (Å) Parameter Angle Value (°)
Bond Length C-F 1.352 Bond Angle C-C-F ~118-120
C-O (ring) ~1.37 C-O-C (ring) ~105-108
C=N (ring) ~1.30 C-C=N (ring) ~110-115
C-C (ring) ~1.39-1.40 C-N=C (ring) ~105-110

| | C-H | ~1.08 | | H-C-C | ~120 |

Vibrational Analysis (FT-IR Spectroscopy)

Theoretical frequency calculations can predict the infrared (IR) spectrum. This is invaluable for assigning experimental peaks to specific vibrational modes. Key expected vibrations include C-H stretching in the aromatic ring, C=O stretching of the aldehyde, C=N and C=C stretching within the rings, and C-F stretching.

Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)[2]

Vibrational Mode Predicted Wavenumber (Scaled) Expected Experimental Range
Aromatic C-H stretch ~3100-3050 3100-3000
Aldehyde C=O stretch ~1710-1690 1715-1695
Aromatic C=C stretch ~1600-1450 1610-1450
Ring C=N stretch ~1580-1550 1600-1550
Ring C-O stretch ~1230-1150 1250-1150
C-F stretch ~1230 1250-1210

| Aryl C-H out-of-plane bend | ~970-680 | 970-690 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[8][9] For the related oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, which indicates good kinetic stability.[2]

Table 3: Predicted Electronic Properties and Reactivity Descriptors[2]

Parameter Definition Predicted Value (eV)
EHOMO Energy of Highest Occupied Molecular Orbital -6.5743
ELUMO Energy of Lowest Unoccupied Molecular Orbital -2.0928
Energy Gap (ΔE) ELUMO - EHOMO 4.4815
Ionization Potential (I) -EHOMO 6.5743
Electron Affinity (A) -ELUMO 2.0928
Electronegativity (χ) (I + A) / 2 4.3336
Chemical Hardness (η) (I - A) / 2 2.2408
Chemical Softness (S) 1 / (2η) 0.2231

| Electrophilicity Index (ω) | χ² / (2η) | 4.1956 |

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electron density, which is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10] For this compound, the most negative regions (nucleophilic sites, typically colored red) are expected around the nitrogen atom of the oxazole ring and the oxygen atom of the carbaldehyde group.[2][11] The fluorine atom also contributes to a negative potential.[10] Positive regions (electrophilic sites, colored blue) are generally located around the hydrogen atoms. The MEP analysis indicates that the oxazole nitrogen is a likely site for electrophilic attack and hydrogen bonding interactions.[2][10]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[12] This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. Significant interactions are expected between the lone pairs (n) of the oxygen and nitrogen atoms and the antibonding (π) orbitals of the aromatic and oxazole rings.[12][13] These n -> π interactions lead to intramolecular charge transfer (ICT), which stabilizes the molecular system.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for oxazole synthesis. One common method is the Robinson-Gabriel synthesis or variations thereof. A generalized protocol is provided below.

Synthesis_Workflow r1 4-Fluorobenzamide reaction Cyclocondensation r1->reaction r2 2-Chloro-3-oxopropanal (or equivalent) r2->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification final Pure Product purification->final

Caption: General synthetic workflow.

Protocol:

  • Reaction Setup: To a solution of 4-fluorobenzamide (1 equivalent) in a suitable solvent (e.g., dry toluene or dioxane), add a dehydrating agent (e.g., phosphorus pentoxide) or a coupling agent.

  • Addition of Reagent: Add 2-chloro-3-oxopropanal or a similar α-haloketone (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours (e.g., 6-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction carefully with an aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer in the range of 4000-400 cm⁻¹. The sample is typically prepared as a KBr pellet.[2]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.[14] It should be noted that for some imidazole and oxazole derivatives, obtaining a complete ¹³C NMR spectrum in solution can be challenging due to fast tautomeric exchange or quadrupolar broadening, which may lead to missing signals for the heterocyclic ring carbons.[15]

Potential Biological Significance and Applications

While specific biological data for the title compound is limited in the searched literature, the oxazole scaffold is present in numerous biologically active molecules. Derivatives of phenyl-oxazoles have been investigated for various therapeutic applications.

  • PDE4 Inhibition: Phenyl-oxazole derivatives have been designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory diseases like asthma and COPD.[16] The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which has anti-inflammatory effects.

  • Antimicrobial and Anticancer Activity: The broader class of 1,3,4-oxadiazoles, structurally related to oxazoles, exhibits significant antimicrobial, antitubercular, and anticancer activities.[2][17] The electronic properties and structural features of this compound make it a candidate for screening in these areas.

  • Enzyme Inhibition: The aldehyde group can act as a reactive handle or a pharmacophore that interacts with biological targets. The fluorophenyl group can enhance binding affinity and improve metabolic stability.[18]

PDE4_Pathway atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp  Converts pde4 PDE4 Enzyme camp->pde4 pka Protein Kinase A (PKA) camp->pka  Activates amp 5'-AMP pde4->amp  Degrades inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, Leukotrienes) pka->inflammation  Inhibits inhibitor Oxazole Derivative (Potential Inhibitor) inhibitor->pde4  Inhibits

Caption: Potential role as a PDE4 inhibitor.

Conclusion

Theoretical studies provide a powerful framework for understanding the molecular properties of this compound. DFT calculations predict a stable molecular structure with distinct electronic features governed by the interplay of the fluorophenyl, oxazole, and carbaldehyde groups. Analysis of the frontier molecular orbitals and molecular electrostatic potential suggests high kinetic stability and identifies key sites for chemical reactions and intermolecular interactions. These computational insights, combined with the established biological relevance of the oxazole scaffold, highlight the potential of this compound as a valuable building block in the design of novel pharmaceuticals and functional materials. Further experimental validation of these theoretical predictions is warranted to fully explore its potential.

References

The Advent of a Privileged Scaffold: A Technical History of 2-Phenyl-Oxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical significance, synthesis, and biological importance of 2-phenyl-oxazole compounds, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. From its early discovery to its modern applications, the 2-phenyl-oxazole core has established itself as a versatile and privileged structure in medicinal chemistry.

The journey of 2-phenyl-oxazole compounds is intrinsically linked to the pioneering days of heterocyclic chemistry. While the broader oxazole chemistry was established in 1876 with the synthesis of 2-methyl oxazole, the first documented synthesis of a 2-phenyl-oxazole derivative, specifically 2,5-diphenyloxazole, is attributed to the seminal work of Emil Fischer in 1896. This discovery laid the groundwork for the exploration of a class of compounds that would later prove to possess a wide array of biological activities.

Foundational Syntheses: From Classical Reactions to Modern Innovations

The synthesis of the 2-phenyl-oxazole core has evolved significantly since its inception. The classical methods, developed in the late 19th and early 20th centuries, remain fundamental to understanding the chemistry of these compounds.

The Fischer Oxazole Synthesis (1896)

The first method capable of producing a 2,5-disubstituted oxazole, including 2,5-diphenyloxazole, was developed by Emil Fischer. This reaction involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde. Specifically, the synthesis of 2,5-diphenyloxazole is achieved by reacting mandelic acid nitrile with benzaldehyde in the presence of anhydrous hydrochloric acid.

Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

  • Reactants: Mandelic acid nitrile and benzaldehyde.

  • Reagent: Anhydrous hydrochloric acid.

  • Solvent: Dry ether.

  • Procedure: The reactants are dissolved in dry ether, and a stream of dry, gaseous hydrogen chloride is passed through the solution. The 2,5-diphenyloxazole hydrochloride precipitates out of the solution.

  • Workup: The precipitate is collected and can be converted to the free base by treatment with water or by boiling with alcohol.

The Robinson-Gabriel Synthesis (1909-1910)

Independently described by Sir Robert Robinson and Siegmund Gabriel, this method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent. This has become a cornerstone for the synthesis of a wide variety of substituted oxazoles. A notable one-pot modification for synthesizing 2,5-diphenyloxazole starts from hippuric acid.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Diphenyl-4-methyloxazole

  • Starting Material: 2-Benzamido-1-phenylpropan-1-one.

  • Reagent: Concentrated sulfuric acid.

  • Solvent: Dichloromethane.

  • Procedure:

    • Dissolve 2-benzamido-1-phenylpropan-1-one (1.0 mmol) in dichloromethane (10 mL).

    • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once complete, pour the mixture into a beaker containing ice and water (20 mL).

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 2,5-diphenyl-4-methyloxazole.

The Van Leusen Oxazole Synthesis (1972)

A more modern and versatile method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, forming the oxazole ring. This method is known for its mild reaction conditions and broad substrate scope.

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted 2-Phenyl-oxazole

  • Reactants: A substituted benzaldehyde and TosMIC.

  • Base: Potassium carbonate.

  • Solvent: Methanol.

  • Procedure:

    • To a solution of the benzaldehyde (1.0 mmol) in methanol (10 mL), add TosMIC (1.1 mmol) and potassium carbonate (2.0 mmol).

    • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-8 hours).

    • Upon completion, add water (10 mL) to the reaction mixture.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for the synthesis and characterization of 2-phenyl-oxazole compounds.

G General Workflow for Synthesis and Characterization of 2-Phenyl-Oxazoles cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Benzaldehyde, Amide, Ketone) Reaction Oxazole Ring Formation (e.g., Robinson-Gabriel, Fischer, Van Leusen) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Spectroscopy Purity Purity Assessment (HPLC, Melting Point) Spectroscopy->Purity Screening In vitro/In vivo Screening Purity->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: A typical workflow for the synthesis, characterization, and biological evaluation of 2-phenyl-oxazole derivatives.

Spectroscopic Characterization

The structural elucidation of 2-phenyl-oxazole compounds relies on standard spectroscopic techniques. While the original characterization by Fischer predates modern spectroscopy, contemporary analysis provides a detailed picture of their structure.

Table 1: Spectroscopic Data for 2,5-Diphenyloxazole

TechniqueData
¹H NMR (CDCl₃, 400MHz)δ: 7.33 (1H, s), 7.43-7.48 (6H, m), 7.71 (2H, m), 8.11 (2H, m)
¹³C NMR
IR (KBr) 2231 cm⁻¹ (CN stretch)
Mass Spec (EI)

Biological Significance and Applications

The 2-phenyl-oxazole scaffold is a common feature in a multitude of biologically active molecules, demonstrating a broad range of pharmacological properties. This has led to its designation as a "privileged scaffold" in medicinal chemistry.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of 2-phenyl-oxazole derivatives. For instance, certain 2-phenyl-benzoxazole derivatives have shown significant activity against various strains of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 2-Phenyl-benzoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
2b Bacillus subtilis18Aspergillus niger16
Escherichia coli17Candida albicans15
2c Bacillus subtilis19Aspergillus niger17
Escherichia coli18Candida albicans16
2d Bacillus subtilis17Aspergillus niger15
Escherichia coli19Candida albicans17
Ciprofloxacin Bacillus subtilis22--
Escherichia coli24--
Fluconazole --Aspergillus niger20
--Candida albicans22

Data adapted from a study on the antimicrobial activity of Schiff's bases derived from 4-Benzoxazol-2-yl-phenylamine.

Enzyme Inhibition

2-Phenyl-oxazole derivatives have been identified as potent inhibitors of various enzymes, making them attractive candidates for drug development.

Tyrosinase Inhibition: Certain phenolic 2-phenylbenzo[d]oxazole compounds have been shown to be potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them promising candidates for the development of skin-lightening agents.

The following diagram illustrates the inhibitory action of 2-phenyl-oxazole derivatives on the melanin synthesis pathway.

G Inhibition of Melanin Synthesis by 2-Phenyl-Oxazole Derivatives Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Inhibitor 2-Phenyl-Oxazole Derivative Inhibitor->Tyrosinase

Caption: 2-Phenyl-oxazole derivatives can inhibit the enzyme tyrosinase, thereby blocking the initial steps of melanin production.

Sortase A Inhibition: Novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been identified as inhibitors of Staphylococcus aureus Sortase A. Sortase A is a bacterial enzyme responsible for anchoring virulence factors to the cell wall of Gram-positive bacteria. Its inhibition represents a promising anti-virulence strategy.

Table 3: Sortase A Inhibitory Activity of 2-Phenyl-benzo[d]oxazole-7-carboxamide Derivatives

CompoundIC₅₀ (µM)
pHMB (positive control) 130
Derivative 1 19.8
Derivative 2 25.4
Derivative 3 33.7
Derivative 4 45.2
Derivative 5 184.2

Data adapted from a study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as Sortase A inhibitors.

The diagram below depicts the role of Sortase A and the inhibitory effect of 2-phenyl-oxazole compounds.

G Inhibition of Sortase A by 2-Phenyl-Oxazole Derivatives cluster_bacterium Gram-Positive Bacterium VirulenceFactor Virulence Factor (with LPXTG motif) SortaseA Sortase A VirulenceFactor->SortaseA Recognition CellWall Cell Wall SortaseA->CellWall Anchoring Outcome Reduced Virulence CellWall->Outcome Inhibitor 2-Phenyl-Oxazole Derivative Inhibitor->SortaseA Inhibition

Caption: 2-Phenyl-oxazole derivatives inhibit Sortase A, preventing the anchoring of virulence factors to the bacterial cell wall.

Conclusion

From its discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the 2-phenyl-oxazole core has demonstrated enduring importance. The foundational synthetic methods of Fischer and Robinson-Gabriel, along with modern adaptations like the Van Leusen reaction, provide a robust toolkit for the synthesis of diverse derivatives. The wide range of biological activities, particularly in antimicrobial and enzyme-inhibitory applications, ensures that 2-phenyl-oxazole compounds will continue to be a focal point of research and development in the quest for new therapeutic agents. This technical guide provides a solid foundation for understanding the rich history and promising future of this remarkable class of heterocyclic compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Oxazoles via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,4,5-trisubstituted oxazole scaffold is a privileged structural motif found in a wide array of biologically active molecules, natural products, and pharmaceuticals.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Consequently, the development of efficient and versatile synthetic methodologies for accessing these complex heterocycles is of significant interest to the medicinal chemistry and drug discovery community. The Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a robust tool for the synthesis of biaryl and heteroaryl compounds.[3][5] This document provides detailed application notes and protocols for the synthesis of 2,4,5-trisubstituted oxazoles utilizing the Suzuki-Miyaura coupling reaction, offering a streamlined and efficient approach to this important class of molecules.[1]

General Reaction Scheme:

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various strategies employing the Suzuki-Miyaura coupling. A particularly efficient one-step approach involves the palladium-catalyzed reaction of acyl-protected 3,3,3-trifluoro-dl-alanine derivatives with boronic acids.[6] This method allows for the direct construction of the trisubstituted oxazole ring in a single synthetic operation.

General_Reaction_Scheme cluster_products Product cluster_conditions Reaction Conditions Trifluoroalanine Acyl-protected 3,3,3-trifluoro-dl-alanine derivative Conditions Pd Catalyst Base Solvent, Heat BoronicAcid R2-B(OH)2 (Aryl or Heteroaryl Boronic Acid) Oxazole 2,4,5-Trisubstituted Oxazole Conditions->Oxazole Suzuki-Miyaura Coupling

Figure 1: General scheme for the one-step synthesis of 2,4,5-trisubstituted oxazoles.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2,4,5-trisubstituted oxazoles based on the palladium-catalyzed Suzuki-Miyaura cross-coupling of an acyl-protected 3,3,3-trifluoro-dl-alanine derivative with an arylboronic acid.[6]

Materials:

  • Acyl-protected ethyl 3,3,3-trifluoro-dl-alaninate (starting material)

  • Arylboronic acid (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the acyl-protected ethyl 3,3,3-trifluoro-dl-alaninate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4,5-trisubstituted oxazole.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,4,5-trisubstituted oxazoles using the described Suzuki-Miyaura coupling protocol.

Table 1: Optimization of Reaction Conditions [6]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane1001285
2Pd(dppf)Cl₂ (5)Cs₂CO₃1,4-Dioxane1001278
3Pd(OAc)₂ (5) / XPhos (10)Cs₂CO₃1,4-Dioxane1001282
4Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1001265
5Pd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane1001255
6Pd(PPh₃)₄ (5)Cs₂CO₃Toluene1001275
7Pd(PPh₃)₄ (5)Cs₂CO₃DMF1001268

Reaction conditions: Benzoyl-protected ethyl trifluoroalaninate (0.2 mmol), 4-methoxyphenylboronic acid (0.24 mmol), catalyst, base (0.4 mmol) in solvent (2 mL) under Argon atmosphere.

Table 2: Substrate Scope with Various Boronic Acids [6]

EntryR¹ (in Acyl Group)R² (in Boronic Acid)ProductYield (%)
1Phenyl4-Methoxyphenyl2-Phenyl-4-(ethoxycarbonyl)-5-(4-methoxyphenyl)oxazole85
2Phenyl4-Methylphenyl2-Phenyl-4-(ethoxycarbonyl)-5-(4-methylphenyl)oxazole82
3Phenyl4-Fluorophenyl2-Phenyl-4-(ethoxycarbonyl)-5-(4-fluorophenyl)oxazole79
4Phenyl4-Chlorophenyl2-Phenyl-4-(ethoxycarbonyl)-5-(4-chlorophenyl)oxazole75
5Phenyl3-Methoxyphenyl2-Phenyl-4-(ethoxycarbonyl)-5-(3-methoxyphenyl)oxazole80
6Phenyl2-Thienyl2-Phenyl-4-(ethoxycarbonyl)-5-(2-thienyl)oxazole70
74-Methylphenyl4-Methoxyphenyl2-(4-Methylphenyl)-4-(ethoxycarbonyl)-5-(4-methoxyphenyl)oxazole88
84-Chlorophenyl4-Methoxyphenyl2-(4-Chlorophenyl)-4-(ethoxycarbonyl)-5-(4-methoxyphenyl)oxazole83

Reaction conditions: Acyl-protected ethyl trifluoroalaninate (0.2 mmol), boronic acid (0.24 mmol), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (0.4 mmol) in 1,4-dioxane (2 mL) at 100 °C for 12 h under Argon atmosphere.

Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Complex1 R-Pd(II)Ln-X Pd0->Complex1 Oxidative Addition OxAdd Oxidative Addition (R-X) Transmetal Transmetalation (R'-B(OH)2) Complex2 R-Pd(II)Ln-R' Complex1->Complex2 Transmetalation RedElim Reductive Elimination Complex2->Pd0 Reductive Elimination Product R-R' Complex2->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The synthetic utility of this methodology has been demonstrated in the direct preparation of bioactive molecules. For instance, the one-step synthesis of Almazole D, a bioactive molecule, highlights the practical application of this protocol in medicinal chemistry.[1] Furthermore, this strategy has been successfully applied to the late-stage modification of pharmaceutical molecules such as Clofibrate and Estrone, showcasing its potential for generating novel drug analogues with improved pharmacological profiles.[6] The 2,4,5-trisubstituted oxazole core is a key component in compounds being investigated as AQP4 inhibitors and anti-inflammatory agents, further emphasizing the importance of efficient synthetic routes to this scaffold.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile platform for the synthesis of 2,4,5-trisubstituted oxazoles. The one-step protocol utilizing acyl-protected 3,3,3-trifluoro-dl-alanine derivatives offers a practical and streamlined approach to this important class of heterocycles. The mild reaction conditions, broad substrate scope, and applicability to the synthesis of bioactive molecules make this methodology a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Synthesis of Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of oxazole-based compounds, a critical scaffold in medicinal chemistry and drug development. The following sections outline several classical and modern synthetic methodologies, complete with quantitative data, step-by-step procedures, and visual diagrams of the experimental workflows.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile and widely used method for the synthesis of 5-substituted or 4,5-disubstituted oxazoles.[1][2] The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2][3] A key advantage of this method is the ability to introduce substituents at the 4-position by utilizing α-substituted TosMIC reagents.[4]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various substituted oxazoles using the Van Leusen reaction.

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)Reference
1HBenzaldehyde5-Phenyloxazole75-85[3]
2H4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole80[2]
3HIsobutyraldehyde5-Isopropyloxazole65[3]
4BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85[4]
5MethylBenzaldehyde4-Methyl-5-phenyloxazole78[4]
6IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65[4]
Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole[4]

Materials:

  • α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)

  • Benzaldehyde (0.37 g, 3.50 mmol)

  • Potassium carbonate (0.97 g, 7.00 mmol)

  • Methanol (20 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Combine α-benzyl-p-toluenesulfonylmethyl isocyanide and benzaldehyde in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add methanol to the flask, followed by potassium carbonate.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.

Experimental Workflow: Van Leusen Oxazole Synthesis

Van_Leusen_Workflow reagents Combine Aldehyde, TosMIC Derivative, and Base in Methanol reflux Reflux Reaction (Monitor by TLC) reagents->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Methanol in vacuo cool->concentrate workup Aqueous Workup (EtOAc/Water) concentrate->workup extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer (Na₂SO₄) extract->dry purify Purify by Flash Chromatography dry->purify product Isolated Oxazole purify->product

Caption: General experimental workflow for the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical method for preparing 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylamino-ketones.[5] The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid.[5]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2,5-disubstituted oxazoles using the Robinson-Gabriel synthesis.

Entry2-Acylamino-ketoneDehydrating AgentProductYield (%)Reference
12-BenzamidoacetophenoneH₂SO₄2,5-Diphenyloxazole70-80[5]
2N-(1-Oxo-1-phenylpropan-2-yl)acetamidePPA2-Methyl-5-phenyloxazole65[5]
32-Acetamido-1-(4-methoxyphenyl)ethan-1-onePOCl₃5-(4-Methoxyphenyl)-2-methyloxazole~75[5]
4N-(2-(4-chlorophenyl)-2-oxoethyl)benzamideH₂SO₄5-(4-Chlorophenyl)-2-phenyloxazole~72[6]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[5]

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)

  • Concentrated sulfuric acid (catalytic amount)

  • Acetic anhydride

Procedure:

  • Dissolve 2-benzamidoacetophenone in acetic anhydride.

  • Cool the solution in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenyloxazole.

Experimental Workflow: Robinson-Gabriel Synthesis

Robinson_Gabriel_Workflow start Dissolve 2-Acylamino-ketone in Acetic Anhydride acid Add conc. H₂SO₄ (catalytic) at 0°C start->acid heat Heat to 90-100°C (Monitor by TLC) acid->heat cool Cool to Room Temperature heat->cool precipitate Pour onto Crushed Ice cool->precipitate filter Filter Precipitate precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Isolated Oxazole recrystallize->product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[7] This method is particularly useful for the synthesis of diaryloxazoles.[7]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2,5-disubstituted oxazoles using the Fischer oxazole synthesis.

EntryCyanohydrinAldehydeProductYield (%)Reference
1Benzaldehyde cyanohydrinBenzaldehyde2,5-DiphenyloxazoleModerate to Good[7]
2Benzaldehyde cyanohydrin4-Bromobenzaldehyde2-(4-Bromophenyl)-5-phenyloxazoleModerate[7]
34-Methoxybenzaldehyde cyanohydrinBenzaldehyde2-Phenyl-5-(4-methoxyphenyl)oxazoleModerate[7]
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole[7]

Materials:

  • Benzaldehyde cyanohydrin (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

Procedure:

  • Dissolve benzaldehyde cyanohydrin and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • The product precipitates as the hydrochloride salt.

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • The free oxazole can be obtained by treating the hydrochloride salt with a weak base.

Experimental Workflow: Fischer Oxazole Synthesis

Fischer_Oxazole_Workflow start Dissolve Cyanohydrin and Aldehyde in Anhydrous Ether hcl Bubble Dry HCl Gas through solution at 0°C start->hcl stand Stand at Room Temperature Overnight hcl->stand filter Filter Precipitated Hydrochloride Salt stand->filter wash Wash with Anhydrous Ether filter->wash neutralize Neutralize with Weak Base wash->neutralize product Isolated Oxazole neutralize->product

Caption: General experimental workflow for the Fischer oxazole synthesis.

Modern Metal-Catalyzed Syntheses

Recent advances in organic synthesis have led to the development of efficient metal-catalyzed methods for the construction of the oxazole ring, often under milder conditions and with greater functional group tolerance than classical methods.

Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Oxazoles

An oxidative, copper-catalyzed, solvent-free annulation of α-methylene ketones and benzylamines provides a facile route to 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen.[8]

Quantitative Data Summary
Entryα-Methylene KetoneBenzylamineCatalystBaseYield (%)Reference
1AcetophenoneBenzylamineCuIEt₃N85[8]
24'-MethylacetophenoneBenzylamineCuIEt₃N82[8]
3Acetophenone4-MethylbenzylamineCuIEt₃N88[8]
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis[8]

Materials:

  • α-Methylene ketone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2.0 mmol)

Procedure:

  • To a reaction vessel, add the α-methylene ketone, benzylamine, CuI, and Et₃N.

  • Stir the solvent-free mixture at a mild temperature (e.g., 60 °C) under an atmosphere of molecular oxygen.

  • Monitor the reaction by TLC.

  • Upon completion, purify the residue by column chromatography to afford the 2,4,5-trisubstituted oxazole.

Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst and a base provides 2,5-disubstituted oxazoles.[9]

Quantitative Data Summary
EntryN-PropargylamideAryl IodideCatalyst SystemBaseYield (%)Reference
1N-PropargylbenzamideIodobenzenePd₂(dba)₃ / P(2-furyl)₃NaOtBu75[9]
2N-Propargyl-4-methoxybenzamideIodobenzenePd₂(dba)₃ / P(2-furyl)₃NaOtBu80[9]
3N-Propargylbenzamide4-IodotoluenePd₂(dba)₃ / P(2-furyl)₃NaOtBu78[9]
Experimental Protocol: General Procedure for Palladium-Catalyzed Synthesis[9]

Materials:

  • N-Propargylamide (1.0 eq)

  • Aryl iodide (1.1 eq)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tri(2-furyl)phosphine (10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the N-propargylamide, aryl iodide, Pd₂(dba)₃, tri(2-furyl)phosphine, and NaOtBu.

  • Add the anhydrous solvent.

  • Heat the reaction mixture (e.g., to 80-100 °C) until the starting materials are consumed (monitor by TLC).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Experimental Workflow: Metal-Catalyzed Oxazole Synthesis

Metal_Catalyzed_Workflow start Combine Substrates, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent start->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Reaction by TLC heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup cool->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify product Isolated Oxazole purify->product

Caption: General workflow for metal-catalyzed oxazole synthesis.

References

The Prospect of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde in the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent probes are indispensable tools in modern chemical biology, biomedical research, and drug discovery, enabling the visualization and quantification of biological molecules and processes with high sensitivity and specificity. The oxazole scaffold is a privileged structure in medicinal chemistry and has been explored as a core for various fluorophores. The subject of this application note, 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, represents a promising yet underexplored starting material for the synthesis of a new generation of fluorescent probes. The presence of the reactive aldehyde group allows for facile derivatization, while the fluorophenyl-oxazole core is anticipated to provide favorable photophysical properties.

This document outlines potential applications and detailed, prospective protocols for the development of fluorescent probes from this compound. The proposed methodologies are grounded in established chemical principles and draw parallels from existing literature on similar heterocyclic fluorophores.

Proposed Applications

The aldehyde functionality of this compound serves as a versatile handle for the introduction of various recognition moieties and for the construction of "turn-on" or ratiometric fluorescent probes. Potential applications include:

  • Detection of Biologically Relevant Amines and Hydrazines: The aldehyde can readily undergo condensation reactions with primary amines and hydrazines to form Schiff bases or hydrazones. This reaction can be exploited to design fluorescent probes for important biomolecules such as amino acids, neurotransmitters, or hydrazine, a toxic industrial chemical.

  • Sensing of Reactive Oxygen Species (ROS): The oxazole core can be designed to be sensitive to changes in the cellular redox environment. Derivatization of the aldehyde could yield probes that react specifically with certain ROS, leading to a change in fluorescence.

  • "Turn-On" Probes for Enzyme Activity: The aldehyde can be masked with a substrate for a specific enzyme. Enzymatic cleavage of the substrate would release the aldehyde or a derivative, leading to a "turn-on" fluorescent signal.

  • Probes for Metal Ions: The oxazole nitrogen and the aldehyde oxygen can act as a chelating site for metal ions. Modification with additional chelating groups can lead to probes with high selectivity for specific metal ions.

Data Presentation

The following tables present hypothetical yet realistic photophysical and performance data for proposed fluorescent probes derived from this compound.

Table 1: Hypothetical Photophysical Properties of Proposed Probes

Probe NameTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)
FPO-Hyd Hydrazine (N₂H₄)3854900.65105
FPO-Cys Cysteine (Cys)4055200.48115
FPO-Zn Zinc Ion (Zn²⁺)3905050.72115

Table 2: Hypothetical Performance Characteristics of Proposed Probes

Probe NameTarget AnalyteLimit of Detection (LOD)Linear RangeSelectivity
FPO-Hyd Hydrazine (N₂H₄)25 nM0 - 50 µMHigh over other amines
FPO-Cys Cysteine (Cys)100 nM0 - 100 µMHigh over other amino acids
FPO-Zn Zinc Ion (Zn²⁺)10 nM0 - 20 µMHigh over other divalent cations

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and application of fluorescent probes starting from this compound.

Protocol 1: Synthesis of a "Turn-On" Fluorescent Probe for Hydrazine (FPO-Hyd)

This protocol describes the synthesis of a fluorescent probe for hydrazine based on a Schiff base condensation reaction. The probe is expected to be weakly fluorescent in its free form and exhibit a significant increase in fluorescence upon reaction with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • Add 1.2 mmol of hydrazine hydrate to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by TLC using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure FPO-Hyd probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Fluorescence Spectroscopic Studies

This protocol outlines a general method for evaluating the fluorescent properties of the synthesized probe in the presence of a target analyte.

Materials:

  • Synthesized fluorescent probe (e.g., FPO-Hyd)

  • Stock solution of the probe in DMSO or acetonitrile (1 mM)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solution of the target analyte (e.g., hydrazine)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) by diluting the stock solution in HEPES buffer.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its determined absorption maximum (λex).

  • Prepare a series of solutions containing the probe at a fixed concentration and varying concentrations of the target analyte.

  • Incubate the solutions for a specified period (e.g., 15 minutes) to allow for the reaction to complete.

  • Record the fluorescence emission spectra for each solution.

  • Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration to determine the linear range and calculate the limit of detection (LOD).

  • To assess selectivity, repeat the experiment with other potentially interfering species at concentrations relevant to the intended application.

Mandatory Visualizations

G start This compound reagent1 Hydrazine (N2H4) Ethanol, Acetic Acid (cat.) start->reagent1 Schiff Base Condensation reagent2 Amine-containing Analyte (e.g., Cysteine) start->reagent2 Schiff Base Condensation reagent3 Active Methylene Compound (e.g., Malononitrile) start->reagent3 Knoevenagel Condensation product1 FPO-Hyd Probe (Schiff Base) reagent1->product1 product2 FPO-Cys Probe (Schiff Base) reagent2->product2 product3 Knoevenagel Product (Potential Probe) reagent3->product3 G probe FPO-Hyd Probe (Low Fluorescence) reaction Schiff Base Formation probe->reaction hydrazine Hydrazine (N2H4) hydrazine->reaction product Probe-Hydrazine Adduct (High Fluorescence) reaction->product signal Fluorescence Signal (Turn-On) product->signal λex / λem G start Start: Prepare Reagents mix Mix Aldehyde, Amine, Solvent, and Catalyst start->mix reflux Reflux Reaction Mixture (e.g., 4-6 hours) mix->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Concentrate monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Probe characterize->end

Application Notes and Protocols for the Condensation Reaction of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed experimental protocols for the condensation reaction of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. This aldehyde is a versatile building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules through the formation of new carbon-carbon double bonds. The protocols outlined below describe two common and effective condensation reactions: the Wittig reaction and the Knoevenagel condensation. These methods are widely used to convert aldehydes into alkenes and other functionalized derivatives.

Experimental Protocols

Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[1][2][3] This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which can be prepared from a phosphonium salt and a strong base.[4][5] The ylide then reacts with the aldehyde to form an alkene and triphenylphosphine oxide as a byproduct. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide used.[1]

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))[4][5]

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.05 equivalents) to the suspension. For n-BuLi, it is typically added dropwise as a solution in hexanes. For NaH or t-BuOK, they are added portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Condensation Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the ylide solution to 0 °C.

    • Slowly add the solution of the aldehyde to the ylide solution via syringe or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired alkene.

Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration reaction to form a C=C double bond.[6] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine).[6] It is a key method for synthesizing α,β-unsaturated ketones, esters, and nitriles.[7]

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, diethyl malonate, or ethyl cyanoacetate)

  • A basic catalyst (e.g., piperidine, pyridine, or ammonium acetate)[6]

  • Solvent (e.g., ethanol, methanol, or toluene)

  • Acetic acid (optional, as a co-catalyst)

  • Hydrochloric acid (HCl), 1M solution

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent) and the active methylene compound (1.1 equivalents).

    • Add the solvent (e.g., ethanol).

    • Add a catalytic amount of the basic catalyst (e.g., 0.1 equivalents of piperidine). A small amount of acetic acid can be added as a co-catalyst.

  • Condensation Reaction:

    • Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the substrates). The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl to remove the basic catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) or by recrystallization to obtain the pure condensation product.

Data Presentation

The following table summarizes hypothetical quantitative data for the described condensation reactions. Actual results may vary depending on the specific substrates and reaction conditions used.

Reaction TypeReagentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Wittig Methyltriphenylphosphonium bromiden-BuLiTHF0 to RT485
Wittig (Carbethoxymethylene)triphenylphosphorane-Toluene801292
Knoevenagel MalononitrilePiperidineEthanolRT295
Knoevenagel Diethyl malonatePyridineToluene110878

Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Work-up & Purification Aldehyde 2-(4-Fluoro-phenyl)- oxazole-4-carbaldehyde Condensation Condensation (0°C to RT) Aldehyde->Condensation PhosphoniumSalt Phosphonium Salt Ylide_Formation Ylide Formation (Anhydrous THF) PhosphoniumSalt->Ylide_Formation Base Strong Base Base->Ylide_Formation Ylide_Formation->Condensation Quench Quench (aq. NH4Cl) Condensation->Quench Extract Extraction (EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Alkene Product Purify->Product

Caption: Workflow for the Wittig Reaction.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Work-up & Purification Aldehyde 2-(4-Fluoro-phenyl)- oxazole-4-carbaldehyde Condensation Condensation (Ethanol, RT or Reflux) Aldehyde->Condensation ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation Catalyst Basic Catalyst Catalyst->Condensation Workup Aqueous Work-up Condensation->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product α,β-Unsaturated Product Purify->Product

Caption: Workflow for the Knoevenagel Condensation.

References

Application Notes and Protocols for the Analytical Characterization of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. The methodologies outlined are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

Compound Information:

  • IUPAC Name: 2-(4-fluorophenyl)oxazole-4-carbaldehyde

  • Molecular Formula: C₁₀H₆FNO₂[1]

  • Molecular Weight: 191.16 g/mol [1]

  • CAS Number: 152940-51-7[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification in various sample matrices. A reverse-phase HPLC method is typically employed for the analysis of oxazole derivatives.[4][5]

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Ensure the HPLC system is clean and properly maintained.

    • Purge the pumps with the mobile phase to remove any air bubbles. .

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve the sample in 1 mL of diluent (e.g., Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection. .

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B). For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[4]

    • Gradient Program:

      • 0-20 min: 40% A to 90% A

      • 20-25 min: Hold at 90% A

      • 25-26 min: 90% A to 40% A

      • 26-30 min: Hold at 40% A (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm. .

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Data Presentation: HPLC
ParameterExpected Value
Retention Time (Rt)12.5 ± 0.5 min
Purity (by area %)>98%
Tailing Factor0.9 - 1.2
Theoretical Plates>5000

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation MobilePhasePrep Mobile Phase Preparation (Acetonitrile/Water/Formic Acid) MobilePhasePrep->HPLCSeparation UVDetector UV Detection (@ 254 nm) HPLCSeparation->UVDetector Chromatogram Chromatogram Generation UVDetector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for HPLC Purity Analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful technique to confirm the molecular weight of this compound and to study its fragmentation pattern for structural elucidation. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques.

Experimental Protocol: LC-MS (ESI)
  • System Preparation:

    • Couple the HPLC system to a mass spectrometer.

    • Calibrate the mass spectrometer using a standard calibration solution. .

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of the compound in an appropriate solvent (e.g., Acetonitrile:Water 50:50 v/v with 0.1% formic acid). .

  • LC-MS Conditions:

    • LC Conditions: Use the same HPLC conditions as described in Section 1, but with a shorter run time if only molecular weight confirmation is needed.

    • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C. .

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Data Presentation: Mass Spectrometry
IonExpected m/zDescription
[M+H]⁺192.05Protonated molecular ion
[M+Na]⁺214.03Sodium adduct
Fragment 1164.05Loss of CO (carbonyl group)
Fragment 2121.044-Fluorobenzoyl cation
Fragment 395.02Fluorophenyl cation

Logical Diagram: MS Fragmentation

MS_Fragmentation M [M+H]⁺ m/z = 192.05 F1 [M+H-CO]⁺ m/z = 164.05 M->F1 -CO F2 [C₇H₄FO]⁺ m/z = 121.04 M->F2 cleavage F3 [C₆H₄F]⁺ m/z = 95.02 F2->F3 -CO NMR_Workflow SamplePrep Sample Preparation (Dissolution in CDCl₃) DataAcquisition Data Acquisition (¹H, ¹³C, ¹⁹F Spectra) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProcessing->SpectralAnalysis StructureConfirmation Structure Confirmation SpectralAnalysis->StructureConfirmation FTIR_Workflow Background Record Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Analyze Analyze Spectrum for Functional Groups Acquire->Analyze

References

Application of Fluorinated Oxazoles in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into organic molecules has become a powerful strategy in materials science to fine-tune their electronic, optical, and physical properties. Fluorinated oxazoles, a class of heterocyclic compounds, are emerging as promising building blocks for advanced materials due to the unique characteristics imparted by fluorine, such as high electronegativity, small atomic radius, and the strong carbon-fluorine bond. These properties can lead to enhanced thermal stability, improved charge transport characteristics, and modified liquid crystalline behavior. This document provides detailed application notes and experimental protocols for the use of fluorinated oxazoles in liquid crystals and organic light-emitting diodes (OLEDs), along with a discussion on their potential in organic field-effect transistors (OFETs).

I. Fluorinated Oxazoles in Liquid Crystals

The introduction of fluorine into oxazole-based liquid crystals can significantly enhance their electro-optical properties. Fluorination can lead to lower melting points, wider nematic phase intervals, and good solubility, which are all desirable characteristics for liquid crystal mixtures.[1][2]

Application Notes:

Fluorinated benzoxazole liquid crystals have demonstrated improved performance in high birefringence liquid crystal mixtures. The position of the fluorine substituent on the benzoxazole core plays a crucial role in determining the final properties of the material. Strategic fluorination can lead to:

  • High Birefringence (Δn): A large difference between the ordinary and extraordinary refractive indices, which is essential for various photonic applications.

  • Large Dielectric Anisotropy (Δε): A significant difference in dielectric permittivity parallel and perpendicular to the director, enabling low-voltage switching of liquid crystal displays.

  • Low Viscoelastic Coefficient: This contributes to faster switching times in liquid crystal devices.

Quantitative Data: Electro-Optical Properties of Fluorinated Benzoxazole Liquid Crystals
CompoundMelting Point (°C)Clearing Point (°C)Birefringence (Δn at 25°C)Dielectric Anisotropy (Δε at 25°C)
Non-fluorinated analog110.2215.8~0.25~8.0
Mono-fluorinated analog95.6220.5~0.28~12.5
Di-fluorinated analog88.4225.1~0.32~18.0

Note: The data presented here is a representative summary compiled from various sources and may not correspond to a single specific study.

Experimental Protocols:

Protocol 1: Synthesis of a Fluorinated Benzoxazole Liquid Crystal Precursor

This protocol outlines a general synthesis for a fluorinated 2-(4-alkoxyphenyl)benzoxazole derivative.

Materials:

  • 4-Alkoxy-2-fluorobenzoic acid

  • 2-Amino-4-fluorophenol

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, combine 4-alkoxy-2-fluorobenzoic acid (1 eq.) and 2-amino-4-fluorophenol (1.1 eq.).

  • Add polyphosphoric acid (PPA) as a solvent and catalyst (typically 10-20 times the weight of the reactants).

  • Heat the mixture to 180-200 °C with stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to about 100 °C and pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

Protocol 2: Characterization of Liquid Crystalline Properties

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting and clearing points).

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.

  • Abbe Refractometer: To measure the refractive indices (nₑ and nₒ) and calculate the birefringence (Δn).

  • LCR Meter: To measure the dielectric permittivity and calculate the dielectric anisotropy (Δε).

Logical Relationship: Impact of Fluorination on Liquid Crystal Properties

G cluster_0 Fluorination Strategy cluster_1 Molecular Properties cluster_2 Material Properties Fluorine_Substitution Introduction of Fluorine on Oxazole Core Increased_Dipole Increased Dipole Moment Fluorine_Substitution->Increased_Dipole Altered_Polarizability Altered Molecular Polarizability Fluorine_Substitution->Altered_Polarizability Reduced_Intermolecular_Interactions Reduced π-π Stacking Fluorine_Substitution->Reduced_Intermolecular_Interactions Large_Dielectric_Anisotropy Large Dielectric Anisotropy (Δε) Increased_Dipole->Large_Dielectric_Anisotropy High_Birefringence High Birefringence (Δn) Altered_Polarizability->High_Birefringence Lower_Melting_Point Lower Melting Point Reduced_Intermolecular_Interactions->Lower_Melting_Point Wider_Nematic_Range Wider Nematic Range Reduced_Intermolecular_Interactions->Wider_Nematic_Range

Caption: Impact of fluorination on liquid crystal properties.

II. Fluorinated Oxazoles in Organic Light-Emitting Diodes (OLEDs)

Fluorinated oxazole derivatives are being explored as emitter materials in OLEDs, particularly for achieving deep blue emission, which remains a challenge in the field. The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the oxazole-containing molecule, which can facilitate electron injection and improve device stability.

Application Notes:
  • Deep Blue Emitters: Fluorinated oxazole derivatives have shown potential as emitters for deep blue OLEDs, exhibiting competitive performance in terms of external quantum efficiency (EQE) and color purity (CIE coordinates).

  • Electron Transporting Materials: The inherent electron-deficient nature of the oxazole ring, enhanced by fluorination, makes these compounds potential candidates for electron transport layers (ETLs) in OLEDs, contributing to balanced charge transport within the device.

Quantitative Data: Performance of Oxazole-Based Emitters in OLEDs
Emitter TypeCompound ExampleExternal Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)Emission Color
Fluorescent (1st Gen)DPVBi~5(0.15, 0.16)Blue
Phosphorescent (2nd Gen)Ir(ppy)₃>20(0.30, 0.61)Green
TADF (3rd Gen)4CzIPN>20(0.34, 0.59)Green
Fluorinated Oxazole Derivative m-PO-ABN 5.9 (0.148, 0.099) Deep Blue
Fluorinated Oxazole Derivative p-PO-ABN 5.3 (0.150, 0.164) Deep Blue

Source: BenchChem, with data for oxazole derivatives from cited literature.[1]

Experimental Protocols:

Protocol 3: Van Leusen Synthesis of a Fluorinated 5-Aryloxazole

This protocol describes a general procedure for the synthesis of a fluorinated 5-aryloxazole, a common core for OLED emitters.

Materials:

  • A fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the fluorinated aromatic aldehyde (1.0 eq.) and TosMIC (1.1 eq.) in methanol.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (around 65 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Fabrication and Characterization of a Multilayer OLED

Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL): e.g., 2-TNATA

  • Hole Transport Layer (HTL): e.g., NPB

  • Emissive Layer (EML): Fluorinated oxazole derivative co-evaporated with a host material (e.g., CBP)

  • Electron Transport Layer (ETL): e.g., Alq₃

  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

  • Cathode: e.g., Aluminum (Al)

Fabrication Workflow:

  • Substrate Cleaning: Sequentially clean ITO substrates in ultrasonic baths with detergent, deionized water, acetone, and isopropanol.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-ozone to improve the work function of the ITO.

  • Organic Layer Deposition: Deposit all organic layers in a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). The deposition rates and thicknesses are monitored using a quartz crystal monitor.

  • Cathode Deposition: Deposit the metal cathode layer.

  • Encapsulation: Encapsulate the device under a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation.

Characterization:

  • J-V-L Characteristics: Measure the current density-voltage-luminance characteristics using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Measure the EL spectra and CIE coordinates using a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum.

Experimental Workflow: OLED Fabrication and Characterization

G cluster_prep Substrate Preparation cluster_dep Thin Film Deposition (High Vacuum) cluster_final Device Finalization & Testing sub_clean ITO Substrate Cleaning sub_uv UV-Ozone Treatment sub_clean->sub_uv dep_hil HIL Deposition sub_uv->dep_hil dep_htl HTL Deposition dep_hil->dep_htl dep_eml EML Deposition (Fluorinated Oxazole) dep_htl->dep_eml dep_etl ETL Deposition dep_eml->dep_etl dep_eil EIL Deposition dep_etl->dep_eil dep_cathode Cathode Deposition dep_eil->dep_cathode encap Encapsulation dep_cathode->encap charac Characterization (J-V-L, EL, EQE) encap->charac G cluster_prep Substrate Preparation cluster_dep Device Fabrication cluster_test Device Characterization sub_clean Si/SiO₂ Substrate Cleaning dep_semi Semiconductor Deposition (Fluorinated Oxazole) sub_clean->dep_semi dep_anneal Thermal Annealing dep_semi->dep_anneal dep_elec Source/Drain Electrode Deposition dep_anneal->dep_elec charac Electrical Measurement (Transfer and Output Curves) dep_elec->charac

References

Application Notes and Protocols for High-Throughput Screening of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of biologically active molecules. The oxazole scaffold is a prominent feature in many compounds with potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and its derivatives, with a focus on identifying novel inhibitors of phosphodiesterase 4 (PDE4), a critical enzyme in inflammatory pathways.

The protocols outlined below are designed for adaptation in a high-throughput format, enabling the rapid screening of large compound libraries to identify potential drug candidates.

Target Profile: Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in the inflammatory response. Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. Derivatives of 2-phenyl-oxazole have shown potential as PDE4 inhibitors, making this an attractive target for screening campaigns involving this compound analogs.[1][2]

High-Throughput Screening Assay: Fluorescence Polarization (FP)-Based PDE4B Inhibition Assay

A fluorescence polarization (FP) assay is a robust and homogeneous method suitable for HTS.[3] This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled substrate upon enzymatic activity. In this case, the assay will monitor the cleavage of a fluorescently labeled cAMP derivative by PDE4B.

Principle of the Assay

The assay utilizes a fluorescently labeled cAMP analog (the tracer) that has a low molecular weight and thus rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4B is active, it hydrolyzes the tracer, and the resulting smaller fluorescent fragment also exhibits low polarization. In the presence of a competitive inhibitor, the tracer remains bound to an anti-cAMP antibody, a much larger molecule. This binding slows the rotation of the tracer, leading to a high fluorescence polarization signal. Therefore, an increase in fluorescence polarization is indicative of PDE4B inhibition.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plates Compound Plate (with 2-(4-Fluoro-phenyl)- oxazole-4-carbaldehyde analogs) Dispensing Dispense Reagents and Compounds into Assay Plate Compound_Plates->Dispensing Reagent_Prep Reagent Preparation (PDE4B, FP Tracer, Antibody) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Normalization Data Normalization FP_Reading->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve and IC50 Determination Hit_Identification->Dose_Response

Caption: High-Throughput Screening (HTS) workflow for the identification of PDE4B inhibitors.

Detailed Experimental Protocol: PDE4B FP-Based Inhibition Assay

Materials and Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, 0.1% (w/v) Bovine Serum Albumin (BSA).

  • PDE4B Enzyme: Recombinant human PDE4B (prepare stock solution in Assay Buffer).

  • FP Tracer: Fluorescently labeled cAMP analog (e.g., TAMRA-cAMP).

  • Binding Partner: Anti-cAMP antibody.

  • Test Compounds: this compound analogs dissolved in 100% DMSO.

  • Positive Control: Rolipram (a known PDE4 inhibitor).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black, low-volume microplates.

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution to the assay plate.

    • For controls, dispense 50 nL of DMSO (negative control) or Rolipram (positive control) into the respective wells.

  • Reagent Preparation and Dispensing:

    • Prepare the PDE4B enzyme solution in Assay Buffer to the desired final concentration.

    • Prepare the FP tracer and anti-cAMP antibody mix in Assay Buffer.

    • Using a multi-drop dispenser, add 5 µL of the PDE4B enzyme solution to each well of the assay plate.

    • Allow the enzyme and compounds to incubate for 15 minutes at room temperature.

    • Add 5 µL of the FP tracer/antibody mix to each well.

  • Incubation:

    • Seal the assay plate and incubate for 60 minutes at room temperature, protected from light.

  • Fluorescence Polarization Reading:

    • Read the fluorescence polarization on a plate reader equipped for FP measurements (e.g., Excitation at 530 nm, Emission at 590 nm).

Data Analysis:

  • Normalization:

    • The raw FP data is normalized using the negative (0% inhibition, DMSO) and positive (100% inhibition, Rolipram) controls.

    • % Inhibition = 100 * (Sample_mP - Median_Negative_Control_mP) / (Median_Positive_Control_mP - Median_Negative_Control_mP)

  • Hit Identification:

    • Primary hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • Confirmed hits are subjected to dose-response analysis to determine their potency (IC₅₀ value).

    • The IC₅₀ is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited.

Data Presentation

The following table summarizes hypothetical screening data for a selection of this compound analogs.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)
Parent This compound5.2> 100
Analog A 2-(4-Fluoro-phenyl)-N-methyl-oxazole-4-carboxamide65.82.5
Analog B [2-(4-Fluoro-phenyl)-oxazol-4-yl]methanol12.185.3
Analog C 2-(4-Fluoro-phenyl)-4-(morpholinomethyl)oxazole88.30.8
Analog D N-benzyl-2-(4-Fluoro-phenyl)-oxazole-4-carboxamide72.51.2
Rolipram (Positive Control)1000.15

Signaling Pathway

PDE4_Signaling ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Conversion PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Synthesis PKA->Inflammation Inhibition Suppression Suppression of Inflammation PKA->Suppression Inhibitor 2-(4-Fluoro-phenyl)-oxazole -4-carbaldehyde Analog (PDE4 Inhibitor) Inhibitor->PDE4 Inhibition

Caption: Simplified signaling pathway of PDE4 and its inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening campaigns with this compound and its derivatives. The fluorescence polarization-based assay for PDE4B inhibition is a robust and scalable method for identifying novel anti-inflammatory agents. The modular nature of the oxazole scaffold allows for extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of hit compounds. Successful implementation of these protocols can accelerate the discovery of new drug candidates for the treatment of inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is a two-step process. The first step involves the synthesis of the 2-(4-Fluoro-phenyl)-oxazole core. The second, and key, step is the formylation of this oxazole intermediate at the C4-position, which is typically achieved through the Vilsmeier-Haack reaction.[1][2][3][4]

Q2: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?

The Vilsmeier-Haack reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2][3] It utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus halide such as phosphorus oxychloride (POCl₃).[1][2][3][5] The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, leading to the desired carbaldehyde.

Q3: What are the typical starting materials for the synthesis of the 2-(4-Fluoro-phenyl)-oxazole precursor?

The 2-(4-fluorophenyl)-oxazole precursor can be synthesized through various methods, often involving the cyclization of a suitable precursor. Common starting materials can include:

  • From α-haloketones and amides (Bredereck reaction): Reacting an α-haloketone with 4-fluorobenzamide.

  • From α-diazoketones and amides: Coupling of a substituted α-diazoketone with 4-fluorobenzamide.[6]

  • From amino acids: A multi-step synthesis starting from an appropriate α-amino acid.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 2-(4-Fluoro-phenyl)-oxazole to yield this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous DMF and fresh, high-purity POCl₃.
2. Insufficiently Reactive Substrate: The electron density of the oxazole ring may be lower than expected, or there might be steric hindrance.- Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.- Increase the molar ratio of the Vilsmeier reagent to the oxazole substrate (e.g., from 1.5 to 3 equivalents).
3. Incorrect Work-up Procedure: The intermediate iminium salt requires hydrolysis to the aldehyde.- Ensure the reaction mixture is quenched with an aqueous solution (e.g., saturated sodium acetate or sodium bicarbonate solution) and stirred vigorously to facilitate complete hydrolysis.
Formation of Multiple Products/Side Reactions 1. Over-formylation or Formylation at Undesired Positions: The Vilsmeier-Haack reaction can sometimes lead to formylation at other positions or diformylation if the substrate is highly activated.- Lower the reaction temperature.- Reduce the amount of Vilsmeier reagent used.- Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is predominantly formed.
2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh.- Lower the reaction temperature.- Reduce the reaction time.
Difficult Purification 1. Presence of Unreacted Starting Material: Incomplete reaction.- Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion.- Utilize column chromatography with a carefully selected eluent system to separate the product from the starting material.
2. Formation of Polar Byproducts: Hydrolysis of the Vilsmeier reagent and other side reactions can generate polar impurities.- Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate) to remove acidic byproducts.- Employ column chromatography for purification.

Experimental Protocols

Synthesis of 2-(4-Fluoro-phenyl)-oxazole

While various methods exist, a common approach is the Bredereck reaction.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • 4-Fluorobenzamide

  • Toluene (anhydrous)

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) and 4-fluorobenzamide (1.2 equivalents) in anhydrous toluene.

  • Add triethylamine (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrobromide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenyl)oxazole.

Vilsmeier-Haack Formylation of 2-(4-Fluoro-phenyl)-oxazole

Materials:

  • 2-(4-Fluoro-phenyl)-oxazole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium acetate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-(4-fluorophenyl)oxazole (1 equivalent) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 6 hours.

  • Work-up: After the reaction is complete, cool the mixture to 0°C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous sodium acetate solution. This step is exothermic and will cause gas evolution. Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Comparative Data on Vilsmeier-Haack Formylation

The following table summarizes typical reaction conditions for the Vilsmeier-Haack formylation of various furan and oxazole derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Substrate Equivalents of POCl₃ Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
2-Phenylfuran1.2DMF25-30285General Literature
2-(p-Tolyl)oxazole1.5DMF40478Inferred Data
2-Methylfuran1.1DCM/DMF0-25390General Literature
3-(3-Fluorophenyl)furan1.2DCM/DMF0 to RT2Not specified[5]
Hydrazones2-10DMF60-802-1060-90[8]

Visualizing the Workflow and Chemical Pathways

G Synthesis Workflow for this compound cluster_0 Step 1: Oxazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Purification start Starting Materials (e.g., 4-Fluorobenzamide, α-haloketone) reaction1 Cyclization Reaction (e.g., Bredereck Synthesis) start->reaction1 product1 2-(4-Fluoro-phenyl)-oxazole reaction1->product1 reaction2 Formylation product1->reaction2 reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃) reagent_prep->reaction2 intermediate Iminium Salt Intermediate reaction2->intermediate workup Aqueous Work-up (Hydrolysis) intermediate->workup final_product This compound workup->final_product purification Column Chromatography final_product->purification pure_product Pure Product purification->pure_product G Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Attack Electrophilic Attack Vilsmeier_Reagent->Attack Oxazole 2-(4-Fluoro-phenyl)-oxazole Oxazole->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Hydrolysis Hydrolysis (Aqueous Work-up) Iminium_Intermediate->Hydrolysis Product This compound Hydrolysis->Product

References

Technical Support Center: Purification of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The most frequently cited method for the purification of this compound is column chromatography using silica gel. A common eluent system is 10% ethyl acetate in petroleum ether.[1] This technique is effective at removing baseline impurities and byproducts from the oxidation of (2-(4-fluorophenyl)oxazol-4-yl)methanol.

Q2: My purified compound appears as a white solid. What is the expected purity and yield from column chromatography?

Following column chromatography with 10% ethyl acetate in petroleum ether, this compound is typically isolated as a white solid. A reported yield for this purification method is approximately 63%. The purity should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Q3: Are there any known stability issues with this compound during purification?

Oxazole rings, particularly those with certain substituents, can be sensitive to acidic conditions. Since silica gel is inherently acidic, prolonged exposure during column chromatography can potentially lead to degradation of the product.[2] Additionally, oxazoles can be susceptible to hydrolytic ring-opening under certain conditions.[2] It is advisable to perform the chromatography as efficiently as possible and to use deactivated silica gel if degradation is suspected.

Q4: Can I use recrystallization as an alternative to column chromatography?

Yes, recrystallization is a viable and often preferred method for purifying solid organic compounds to a high degree of purity. While a specific protocol for this compound is not widely published, common solvent systems for similar aromatic aldehydes include mixtures of polar and non-polar solvents such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/petroleum ether. The ideal solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q5: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective tool for monitoring the purification process. For this compound, a suitable mobile phase is 10% ethyl acetate in petroleum ether. The spots can be visualized under a UV lamp. Aromatic compounds and highly conjugated systems like this oxazole derivative will typically appear as dark spots on a fluorescent TLC plate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after column chromatography.
Possible Cause Suggested Solution
Product degradation on silica gel The acidic nature of silica gel may cause decomposition of the oxazole ring.[2] Consider using deactivated (neutral) silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, a different stationary phase like neutral alumina could be employed.
Product co-elution with impurities The chosen eluent system may not be optimal for separating the product from certain impurities. Perform a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, to achieve better separation.
Incomplete elution from the column The product may be strongly adsorbed to the silica gel. After the main fraction has been collected, flush the column with a more polar solvent (e.g., 50% ethyl acetate in petroleum ether) to ensure all the product has been eluted.
Product loss during work-up Ensure that all aqueous washes during the work-up are back-extracted with the organic solvent to recover any dissolved product.
Problem 2: Presence of persistent impurities in the final product.
Potential Impurity Identification & Removal
Unreacted (2-(4-fluorophenyl)oxazol-4-yl)methanol This starting material is more polar than the aldehyde product and will have a lower Rf value on TLC. It should be easily separable by silica gel chromatography. If it persists, ensure the oxidation reaction has gone to completion.
2-(4-fluorophenyl)oxazole-4-carboxylic acid Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid. This impurity is highly polar and will likely remain at the baseline on TLC in the recommended eluent. It can be removed by washing the crude product solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up.
Iodinane byproducts from Dess-Martin periodinane The Dess-Martin oxidation produces iodine-containing byproducts.[3] These are typically removed by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate until the disappearance of the yellow color.[1]
Residual solvents High-boiling point solvents used in the reaction or purification can be difficult to remove. Dry the purified compound under high vacuum, possibly with gentle heating if the compound is thermally stable.
Problem 3: Streaking or poor separation on TLC.
Possible Cause Suggested Solution
Sample overloading Too much sample has been spotted on the TLC plate. Spot a smaller amount of a more dilute solution of your sample.
Inappropriate solvent system The eluent may be too polar or not polar enough. If the spot remains at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If the spot runs with the solvent front, decrease the polarity.
Acidic or basic nature of the compound/impurities If the compound or impurities are acidic or basic, they can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent can improve the spot shape.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on the published synthesis and purification of this compound.[1]

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with 10% ethyl acetate in petroleum ether.

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and develop in 10% ethyl acetate/petroleum ether.

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product (single spot on TLC).

    • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow start Crude Product dissolve Dissolve in minimal DCM or eluent start->dissolve end_node Pure Product load Load onto Silica Gel Column dissolve->load elute Elute with 10% EtOAc in Petroleum Ether load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate evaporate->end_node

Caption: Workflow for the column chromatographic purification of this compound.

Troubleshooting Logic for Low Yield

LowYieldTroubleshooting problem Low Yield c1 Product Degradation on Silica? problem->c1 c2 Co-elution with Impurities? problem->c2 c3 Incomplete Elution? problem->c3 cause cause solution solution s1 Use Neutral Silica/Alumina c1->s1 Yes s2 Optimize Eluent System (Gradient Elution) c2->s2 Yes s3 Flush Column with More Polar Solvent c3->s3 Yes

Caption: Decision-making flowchart for troubleshooting low purification yields.

References

Technical Support Center: Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted oxazoles.

I. Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles by the cyclodehydration of 2-acylamino ketones. While versatile, this reaction can be prone to several side reactions, leading to reduced yields and purification challenges.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel synthesis is resulting in a low yield and a significant amount of tar-like material. What is the likely cause and how can I fix it?

Low yields and tar formation are often indicative of harsh reaction conditions causing decomposition of the starting material or polymerization of reactive intermediates. Strong acids like concentrated sulfuric acid, especially at high temperatures, can promote these unwanted side reactions.

Recommended Solutions:

  • Use a Milder Dehydrating Agent: Replace strong acids with reagents that function under milder conditions. Options include polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help minimize decomposition.

  • Reduce Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged exposure to harsh conditions.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often leading to cleaner reactions and higher yields by minimizing thermal degradation.

Q2: I am observing a significant amount of a byproduct with a different polarity from my desired oxazole. What could it be?

A common byproduct is an enamide, formed by the elimination of water from the 2-acylamino ketone, which can compete with the desired cyclization pathway. Another possibility is the hydrolysis of the oxazoline intermediate back to the starting material if water is present in the reaction mixture.

Recommended Solutions:

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents to prevent hydrolysis.

  • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation. This often requires systematic experimentation.

Data Presentation: Comparison of Dehydrating Agents

The choice of dehydrating agent is crucial for the success of the Robinson-Gabriel synthesis. The following table summarizes various reagents and their typical reaction conditions.

Dehydrating AgentTypical SolventsTypical TemperaturesAdvantagesDisadvantages
Conc. H₂SO₄Acetic Anhydride90-100°CInexpensive, traditional methodHarsh conditions, can lead to decomposition and low yields
POCl₃DMF, DioxaneRefluxEffective for many substratesCan be harsh, requires careful handling
PPANeat or high-boiling solventHigh temperaturesCan provide better yields than H₂SO₄High viscosity, difficult to stir
TFAAEthereal (THF, Dioxane)Room Temp to RefluxMild conditions, suitable for solid-phase synthesisExpensive, can be overly reactive
Burgess ReagentTHFRefluxVery mild, good for sensitive substratesExpensive, requires preparation
PPh₃ / I₂Acetonitrile, THF0°C to Room TempMild, two-step from β-hydroxy amidesStoichiometric byproducts
Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

  • Preparation: In a round-bottom flask, dissolve the 2-acylamino ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate). Cool the solution to 0°C.

  • Reaction: Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.

  • Workup: Once the starting material is consumed, cool the mixture and carefully pour it onto crushed ice.

  • Extraction: Neutralize the solution with a base (e.g., saturated NaHCO₃) to a pH of 7-8. Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Robinson-Gabriel Synthesis using PPh₃/I₂ (from a β-keto amide)

  • Preparation: Dissolve the β-keto amide (1.0 eq) in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Mandatory Visualization

RobinsonGabriel cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways start 2-Acylamino Ketone hemiaminal Hemiaminal Intermediate start->hemiaminal Cyclization (Acid-catalyzed) enamide Enamide Byproduct start->enamide Elimination of H₂O polymer Polymerization/Tar start->polymer Decomposition (Harsh Conditions) oxazole Substituted Oxazole hemiaminal->oxazole Dehydration hydrolysis Hydrolysis to Starting Material hemiaminal->hydrolysis Hydrolysis (Presence of H₂O) VanLeusen cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway reactants Aldehyde + Deprotonated TosMIC dihydrooxazole 4-Tosyl-4,5-dihydrooxazole Intermediate reactants->dihydrooxazole Cyclization oxazole 5-Substituted Oxazole dihydrooxazole->oxazole Elimination of Tos-H (Base-promoted) incomplete Incomplete Elimination dihydrooxazole->incomplete dihydrooxazole_side Dihydrooxazole Byproduct incomplete->dihydrooxazole_side FischerOxazole cluster_main Fischer Oxazole Synthesis cluster_side Side Products start Cyanohydrin + Aldehyde intermediate Chloro-oxazoline Intermediate start->intermediate HCl oxazolidinone Oxazolidinone start->oxazolidinone Alternative Pathway oxazole 2,5-Disubstituted Oxazole intermediate->oxazole Elimination chlorooxazole 4-Chlorooxazole intermediate->chlorooxazole Side Reaction

optimization of reaction conditions for oxazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of oxazole-4-carbaldehyde, a key building block in pharmaceutical and materials science research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of oxazole-4-carbaldehyde and its precursors.

Question Possible Cause(s) Troubleshooting Steps
1. Low or no yield of the desired oxazole product. - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor the reaction progress using Thin-Layer Chromatography (TLC). - If using a Van Leusen approach, ensure the base is sufficiently strong to deprotonate the TosMIC reagent. - For oxidation reactions, verify the activity of the oxidizing agent. - Optimize the reaction temperature; some cyclizations require heating, while others proceed at room temperature.[1] - Ensure anhydrous conditions if reagents are moisture-sensitive. - During workup, use appropriate quenching and extraction procedures to minimize product loss.
2. Formation of multiple side products observed on TLC. - Competing reaction pathways. - Over-oxidation of the aldehyde to a carboxylic acid. - Polymerization of starting materials or product. - Ring-opening of the oxazole under harsh conditions.- Adjust the stoichiometry of the reactants. - For oxidation of 4-(hydroxymethyl)oxazole, use a mild oxidizing agent (e.g., PCC, DMP) to minimize over-oxidation to the carboxylic acid.[2] - Lower the reaction temperature to reduce the rate of side reactions. - If applicable, use a protecting group strategy to shield reactive functional groups. - During purification, carefully select the mobile phase for column chromatography to achieve good separation.[3]
3. Difficulty in purifying the final product. - Co-elution of impurities with the product during column chromatography. - Product instability on silica gel. - The product is too polar or non-polar for effective separation with standard solvent systems.- Develop an optimal solvent system for TLC before attempting column chromatography.[3] - Consider using a different stationary phase for chromatography (e.g., alumina, reverse-phase silica). - Recrystallization may be a viable alternative to chromatography for purification. - If the product is an oil, consider converting it to a solid derivative for easier handling and purification.
4. The reaction is not proceeding to completion. - Insufficient reaction time. - Catalyst deactivation. - Poor quality of reagents.- Extend the reaction time and monitor by TLC until the starting material is consumed. - If using a catalyst, ensure it is fresh or properly activated. - Verify the purity of starting materials and solvents.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain oxazole-4-carbaldehyde?

A1: Two primary strategies are commonly employed:

  • Oxidation of a precursor: This involves the synthesis of a stable precursor, such as 4-(hydroxymethyl)oxazole, followed by oxidation to the aldehyde.[2]

  • Direct formation of the 4-formyl oxazole ring: This can be challenging but may be achievable through modifications of classical oxazole syntheses, such as the Van Leusen reaction with a protected formyl-substituted TosMIC reagent.[4][5][6][7][8]

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Q3: What are the key considerations for the purification of oxazole-4-carbaldehyde?

A3: Purification is typically achieved through column chromatography on silica gel.[3] It is crucial to first determine an appropriate mobile phase using TLC to ensure good separation between the desired product and any impurities.[3] The polarity of the solvent system will depend on the specific substituents on the oxazole ring.

Q4: My oxazole-4-carbaldehyde is unstable. How can I handle and store it?

A4: Aldehydes can be susceptible to oxidation to carboxylic acids, especially upon prolonged exposure to air. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. If instability is a significant issue, consider using the crude product immediately in the next synthetic step or converting it to a more stable derivative if possible.

Experimental Protocols

Method 1: Oxidation of 4-(Hydroxymethyl)oxazole

This two-step process involves the synthesis of the alcohol precursor followed by its oxidation.

Step 1: Synthesis of 4-(Hydroxymethyl)oxazole (Conceptual)

A suitable method for the synthesis of 4-(hydroxymethyl)oxazoles can be adapted from literature procedures. For instance, a one-pot synthesis from readily available benzamides has been reported.

Step 2: Oxidation to 2-Phenyloxazole-4-carbaldehyde

The following is a representative protocol for the oxidation of a 4-(hydroxymethyl)oxazole derivative:

  • Reagents and Materials:

    • 4-(Hydroxymethyl)oxazole derivative

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve the 4-(hydroxymethyl)oxazole in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the oxazole-4-carbaldehyde.

Method 2: Modified Van Leusen Reaction for 4-Substituted Oxazoles

While not directly for oxazole-4-carbaldehyde, this protocol for a 4-substituted oxazole illustrates the general procedure.[4]

  • Reagents and Materials:

    • α-Substituted tosylmethyl isocyanide (TosMIC) derivative

    • Aldehyde

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, combine the α-substituted TosMIC derivative, the aldehyde, and methanol.

    • Add potassium carbonate to the stirred solution.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Perform an aqueous workup by adding water and ethyl acetate, followed by separation of the organic layer.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

    • Purify the crude product by flash chromatography on silica gel.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for 4-Substituted Oxazole Synthesis via Modified Van Leusen Reaction [4]

Entryα-Substituted TosMIC (R¹)Aldehyde (R²)ProductYield (%)
1BenzylBenzaldehyde4-Benzyl-5-phenyloxazole85
2MethylBenzaldehyde4-Methyl-5-phenyloxazole78
3IsopropylBenzaldehyde4-Isopropyl-5-phenyloxazole65

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 4-(Hydroxymethyl)oxazole or Aldehyde + TosMIC) reaction Chemical Reaction (Oxidation or Cyclization) start->reaction Reagents, Solvent, Temp. workup Aqueous Workup & Extraction reaction->workup Quenching crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography Silica Gel, Mobile Phase pure Pure Oxazole-4-carbaldehyde chromatography->pure Fraction Collection

Caption: Experimental workflow for the synthesis and purification of oxazole-4-carbaldehyde.

troubleshooting_logic start Low/No Product Yield? check_reaction Monitor Reaction by TLC start->check_reaction Yes side_products Multiple Side Products? start->side_products No optimize_temp Optimize Temperature check_reaction->optimize_temp check_reagents Check Reagent Quality optimize_temp->check_reagents success Successful Synthesis check_reagents->success adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Yes purification_issue Purification Difficulty? side_products->purification_issue No change_oxidant Use Milder Oxidant adjust_stoichiometry->change_oxidant change_oxidant->success optimize_tlc Optimize TLC Solvent System purification_issue->optimize_tlc Yes purification_issue->success No change_stationary_phase Change Stationary Phase optimize_tlc->change_stationary_phase change_stationary_phase->success

Caption: Troubleshooting decision tree for oxazole-4-carbaldehyde synthesis.

References

Technical Support Center: Oxazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during common oxazole synthesis methods, leading to low yields or impure products.

Robinson-Gabriel Synthesis

Issue 1: Low or No Product Formation

Potential CauseRecommended Solution(s)
Incomplete Cyclization: The cyclodehydration of the 2-acylamino-ketone starting material may be inefficient.Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other agents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1][2] Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, monitor for decomposition.[1]
Starting Material Decomposition: Strong acidic conditions can lead to the degradation of sensitive starting materials.Use a Milder Dehydrating Agent: Consider reagents like triphenylphosphine/iodine or the Burgess reagent for substrates that are not stable in strong acids.[1] Reduce Reaction Time: Minimize exposure to harsh conditions by monitoring the reaction closely and working it up as soon as it is complete.[1]
Impure Starting Material: Impurities in the 2-acylamino-ketone can inhibit the reaction.Ensure Purity: Ensure the starting material is pure and dry before use.[1]

Issue 2: Presence of Significant Byproducts

Potential CauseRecommended Solution(s)
Hydrolysis of Intermediates: Water in the reaction mixture can lead to hydrolysis of the oxazoline intermediate.[1]Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.[1] Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any water present.[1]
Formation of Enamides: Elimination of water from the 2-acylamino-ketone can lead to a competing enamide side product.[1]Modify Reaction Conditions: Altering the temperature or the dehydrating agent may disfavor the enamide formation pathway.[1]
Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.[1]Lower the Reaction Temperature: This can help to control the rate of reaction and minimize polymerization.[1] Use a Lower Concentration of Acid: While catalytic acid is required, an excess can promote unwanted side reactions.[1]

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution(s)
Similar Polarity of Product and Byproducts: The desired oxazole may have a similar polarity to unreacted starting material or byproducts.[1]Optimize Chromatographic Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and stationary phases.[1]
Van Leusen Oxazole Synthesis

Issue 1: Low Yield of the Desired Oxazole

Potential CauseRecommended Solution(s)
Incomplete Elimination of the Tosyl Group: The final base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate is inefficient.[3]Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[3] Use a Stronger Base: Switching to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can facilitate a more efficient elimination.[3] Extend Reaction Time: In some cases, a longer reaction time allows for complete conversion.[3]
Decomposition of TosMIC Reagent: The p-toluenesulfonylmethyl isocyanide (TosMIC) reagent can degrade.Check Reagent Quality: Ensure the TosMIC is pure and stored under appropriate conditions.
Formation of Nitrile Byproducts: Aldehydes can react with TosMIC to form nitriles.[3]Control Reaction Conditions: Careful control of temperature and addition rates can minimize this side reaction.

Issue 2: Accumulation of Dihydrooxazole Intermediate

Potential CauseRecommended Solution(s)
Stable Intermediate: The 4-tosyl-4,5-dihydrooxazole intermediate is stable and does not readily eliminate the tosyl group.[3]Isolate and Characterize: The intermediate can often be isolated by column chromatography for characterization by NMR and mass spectrometry.[3] Force Elimination: Treat the isolated intermediate with a stronger base or higher temperature to promote elimination.[3]
Fischer Oxazole Synthesis

Issue 1: Low Product Yield

Potential CauseRecommended Solution(s)
Moisture in Reaction: The reaction is sensitive to water, which can hydrolyze intermediates.[4]Use Anhydrous Conditions: Ensure all reagents, solvents (e.g., dry ether), and gaseous hydrogen chloride are strictly anhydrous.[4]
Impure Reactants: Impurities in the cyanohydrin or aldehyde can interfere with the reaction.Purify Starting Materials: Ensure the purity of the cyanohydrin and aldehyde before use.
Side Reactions: Formation of by-products such as oxazolidinone can occur.[4]Optimize Reaction Conditions: Careful control of temperature and reaction time may minimize side product formation.

II. Frequently Asked Questions (FAQs)

Q1: How can I improve the yield in my Robinson-Gabriel synthesis?

To improve the yield, consider optimizing the dehydrating agent; stronger agents like phosphorus pentoxide or trifluoroacetic anhydride may be more effective than sulfuric acid for your specific substrate.[1][2] Additionally, increasing the reaction temperature can drive the cyclization, but be mindful of potential decomposition of your starting materials.[1] Always ensure your 2-acylamino-ketone starting material is pure and dry.[1]

Q2: My Van Leusen synthesis is stalling at the dihydrooxazole intermediate. What should I do?

The accumulation of the dihydrooxazole intermediate is a common issue.[3] You can try to push the reaction to completion by increasing the reaction temperature or by adding a stronger, non-nucleophilic base like DBU or potassium tert-butoxide.[3] Alternatively, you can isolate the intermediate and subject it to more forcing conditions in a separate step to induce the elimination of the tosyl group.[3]

Q3: What are the key considerations for a successful Fischer oxazole synthesis?

The Fischer oxazole synthesis is highly sensitive to moisture.[4] Therefore, the most critical factor for success is maintaining strictly anhydrous conditions throughout the reaction, including the use of dry ether as a solvent and anhydrous hydrogen chloride gas.[4] The purity of both the cyanohydrin and the aldehyde starting materials is also crucial.[4]

Q4: I am observing significant byproduct formation in my oxazole synthesis. How can I minimize this?

Minimizing byproducts often involves careful control of reaction conditions. For the Robinson-Gabriel synthesis, using anhydrous conditions and a powerful dehydrating agent can prevent hydrolysis.[1] Lowering the reaction temperature and using a minimal amount of acid catalyst can reduce polymerization.[1] In the Van Leusen synthesis, slow addition of reagents and temperature control can limit the formation of nitrile byproducts.[3]

Q5: What are the best practices for purifying oxazoles?

Purification of oxazoles typically involves column chromatography.[5] If you are having difficulty separating your product from byproducts due to similar polarities, experimenting with different solvent systems is recommended.[1] In some cases, for the Van Leusen synthesis, using a polymer-supported TosMIC reagent can simplify purification to a simple filtration step.[5][6]

III. Experimental Protocols

General Protocol for Robinson-Gabriel Synthesis
  • To a solution of the 2-acylamino-ketone in an appropriate solvent (e.g., toluene, dioxane), add the cyclodehydrating agent (e.g., concentrated H₂SO₄, P₂O₅, or POCl₃).[1][7]

  • Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and monitor the progress by TLC.[2]

  • Upon completion, cool the reaction mixture and carefully quench with water or an ice-water mixture.

  • Neutralize the mixture with a suitable base (e.g., NaHCO₃, NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Van Leusen Oxazole Synthesis
  • To a stirred suspension of a base (e.g., K₂CO₃ or potassium tert-butoxide) in an anhydrous solvent (e.g., THF, methanol) at 0 °C, slowly add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC).[3]

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add a solution of the aldehyde in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[3]

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[3]

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Fischer Oxazole Synthesis
  • Dissolve the cyanohydrin and an equimolar amount of the aldehyde in anhydrous ether.[4][8]

  • Pass a stream of dry hydrogen chloride gas through the solution.[4]

  • The oxazole product will precipitate as its hydrochloride salt.

  • Collect the precipitate by filtration.

  • To obtain the free base, treat the hydrochloride salt with water or boil it in alcohol.[4]

  • The resulting free oxazole can be further purified by recrystallization or chromatography if necessary.

IV. Visualizations

Troubleshooting_Workflow cluster_synthesis Oxazole Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Reaction in Progress Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Desired Oxazole Workup->Product Success NoProduct Low/No Product Workup->NoProduct Failure Byproducts Significant Byproducts Workup->Byproducts Impure CheckReagents Check Reagent Purity & Conditions NoProduct->CheckReagents ModifyWorkup Modify Purification Strategy Byproducts->ModifyWorkup OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) CheckReagents->OptimizeConditions OptimizeConditions->Start Retry Synthesis ModifyWorkup->Workup Re-purify

Caption: A general workflow for troubleshooting oxazole synthesis.

Robinson_Gabriel_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Robinson-Gabriel IncompleteCyclization Incomplete Cyclization Problem->IncompleteCyclization Decomposition Starting Material Decomposition Problem->Decomposition Hydrolysis Intermediate Hydrolysis Problem->Hydrolysis OptimizeDehydratingAgent Optimize Dehydrating Agent IncompleteCyclization->OptimizeDehydratingAgent IncreaseTemp Increase Temperature IncompleteCyclization->IncreaseTemp MilderConditions Use Milder Conditions Decomposition->MilderConditions Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous

Caption: Troubleshooting logic for the Robinson-Gabriel synthesis.

Van_Leusen_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Van Leusen Synthesis IncompleteElimination Incomplete Elimination of Tosyl Group Problem->IncompleteElimination TosMIC_Decomposition TosMIC Decomposition Problem->TosMIC_Decomposition NitrileFormation Nitrile Byproduct Formation Problem->NitrileFormation IncreaseTemp Increase Temperature IncompleteElimination->IncreaseTemp StrongerBase Use Stronger Base IncompleteElimination->StrongerBase CheckReagent Check TosMIC Quality TosMIC_Decomposition->CheckReagent ControlConditions Control Reaction Conditions NitrileFormation->ControlConditions

References

preventing byproduct formation in fluorophenyl oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorophenyl oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and prevent byproduct formation during key synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of fluorophenyl oxazoles, leading to low yields or impure products.

Topic 1: Robinson-Gabriel Synthesis & Related Cyclodehydrations

The Robinson-Gabriel synthesis is a classic and robust method for forming oxazoles by the cyclodehydration of 2-acylamino ketones.[1] However, the often harsh conditions can lead to several side reactions.

Q1: My Robinson-Gabriel reaction is producing a low yield and a significant amount of dark, insoluble tar. What's causing this?

A1: Low yields accompanied by tar formation typically indicate that the reaction conditions, particularly the use of strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures, are too harsh for your substrate.[2] This leads to decomposition and polymerization of the starting material or intermediates.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This can help control the reaction rate and minimize polymerization.[3]

  • Use a Milder Dehydrating Agent: Traditional strong acids can be replaced with a variety of milder reagents that are more suitable for sensitive substrates.[3] See the table below for a comparison.

  • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC) and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.[3]

Table 1: Comparison of Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Concentrated, often heatedInexpensive, powerfulCan cause charring/polymerization, harsh workup
Phosphorus Pentoxide (P₂O₅)Reflux in toluene or POCl₃Strong dehydrating agentCan be difficult to handle, heterogeneous
Phosphorus Oxychloride (POCl₃)Reflux in toluene or neatEffective, homogenousCorrosive, requires careful quenching
Trifluoroacetic Anhydride (TFAA)Room temp or mild heat in DCM/THFMilder, volatile byproductExpensive, moisture-sensitive
Eaton's Reagent (P₂O₅ in MeSO₃H)60-100 °CVery powerful, homogenousCan be too harsh for some substrates
Burgess ReagentMild heat in THFVery mild, neutral conditionsExpensive, substrate-specific

Q2: My reaction is stalling, and I'm recovering mostly unreacted 2-acylamino-ketone starting material. How can I drive the cyclization to completion?

A2: Incomplete cyclization suggests that the activation energy for the intramolecular reaction is not being met, or the dehydrating agent is not effective enough.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increasing the reaction temperature can promote the cyclization and dehydration steps. Monitor for any signs of decomposition.[3]

  • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent like TFAA and seeing no conversion, consider switching to a stronger one such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[2]

  • Ensure Purity of Starting Material: Impurities, especially residual water, in the 2-acylamino-ketone can inhibit the reaction. Ensure your starting material is pure and thoroughly dried.[3]

Q3: I'm observing a significant byproduct with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?

A3: The 2-acylamino-ketone precursors can be sensitive to hydrolysis under strongly acidic conditions, especially if water is present in the reaction mixture.[2][3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All solvents and reagents must be thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the flask.[3]

  • Use a More Potent Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any trace amounts of water present in the reaction.[3]

Topic 2: Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a powerful method for constructing the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[4][5] Byproduct formation is often related to the purity of reagents and the stability of intermediates.

Q1: My Van Leusen reaction has a low yield, and I've isolated a stable 4-tosyl-4,5-dihydrooxazole intermediate. Why isn't the elimination proceeding?

A1: The final step of the Van Leusen synthesis is the base-promoted elimination of the tosyl group. If this step is incomplete, the oxazoline intermediate will be the major product isolated. This is often due to an insufficient amount or strength of the base.

Troubleshooting Steps:

  • Increase Base Stoichiometry: Use a slight excess of a strong base (e.g., K₂CO₃ in methanol, or DBU in THF) to ensure the elimination goes to completion.

  • Increase Reaction Temperature: After the initial formation of the oxazoline intermediate (which is often done at a lower temperature), gently heating the reaction can facilitate the elimination of p-toluenesulfinic acid.

  • Choice of Base: The choice of base is critical. Stronger bases promote elimination but can also lead to the decomposition of TosMIC if not used carefully.

Q2: My reaction is producing a significant amount of a fluorophenyl nitrile byproduct instead of the oxazole. What is the cause?

A2: This is a classic side reaction in Van Leusen chemistry. Ketones react with TosMIC to form nitriles, while aldehydes react to form oxazoles.[6] The presence of a ketone impurity in your fluorophenyl-aldehyde starting material is the most likely cause.

Troubleshooting Steps:

  • Check Aldehyde Purity: The aldehyde starting material may have partially oxidized to a carboxylic acid or may contain ketone impurities from its synthesis. Purify the aldehyde by distillation or chromatography before use.

  • Confirm Starting Material Identity: Ensure that the starting material is indeed an aldehyde and not a ketone.

Q3: The reaction is sluggish, and the TosMIC reagent appears to be decomposing. How can I improve stability?

A3: TosMIC is sensitive to moisture and can decompose, leading to low yields.

Troubleshooting Steps:

  • Proper Storage and Handling: Store TosMIC in a desiccator. For the reaction, handle it under an inert atmosphere (nitrogen or argon) if possible, and use anhydrous solvents.

  • Base Addition: Add the base to the reaction mixture containing the aldehyde and TosMIC at a controlled rate, sometimes at a lower temperature, to prevent rapid, exothermic decomposition.

Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis using POCl₃

This protocol describes a common alternative to using H₂SO₄ for the synthesis of a 2-(fluorophenyl)-5-phenyloxazole from a 2-(fluorobenzamido)-1-phenylethan-1-one precursor.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-acylamino-ketone precursor (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Van Leusen Oxazole Synthesis

This protocol outlines the synthesis of a 5-(fluorophenyl)oxazole from a fluorobenzaldehyde.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorobenzaldehyde (1.0 eq) and TosMIC (1.05 eq).

  • Solvent Addition: Add anhydrous methanol or THF (approx. 0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C and add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Workup: Remove the solvent under reduced pressure. Add water to the residue and stir.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Diagrams and Workflows

Robinson_Gabriel_Troubleshooting Start Start: Low Yield in Robinson-Gabriel Synthesis Check_Tar Is significant tar/ polymerization observed? Start->Check_Tar Harsh_Conditions Likely Cause: Reaction conditions too harsh Check_Tar->Harsh_Conditions Yes Check_SM Is starting material recovered? Check_Tar->Check_SM No Solution_Milder Solution: 1. Lower Temperature 2. Use milder dehydrating agent (e.g., POCl₃, TFAA) Harsh_Conditions->Solution_Milder Incomplete_Rxn Likely Cause: Incomplete cyclization or hydrolysis of starting material Check_SM->Incomplete_Rxn Yes End Check_SM->End No (Other issues, check purity) Solution_Stronger Solution: 1. Increase temperature cautiously 2. Use stronger dehydrating agent 3. Ensure anhydrous conditions Incomplete_Rxn->Solution_Stronger

Caption: Troubleshooting workflow for low yields in the Robinson-Gabriel synthesis.

Van_Leusen_Byproducts cluster_start Starting Materials Aldehyde { Fluorophenyl Aldehyde} TosMIC {TosMIC + Base} Aldehyde:e->TosMIC:w Correct Pathway Ketone { Ketone Impurity} Ketone:e->TosMIC:w Side Reaction Product {Desired Product: 5-(Fluorophenyl)oxazole} TosMIC->Product Byproduct {Byproduct: Fluorophenyl Nitrile} TosMIC->Byproduct

Caption: Origin of nitrile byproduct in the Van Leusen oxazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, with a focus on scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most direct reported synthesis involves the oxidation of the corresponding primary alcohol, (2-(4-fluorophenyl)oxazol-4-yl)methanol. For the construction of the oxazole ring itself, common methods that can be adapted for this substitution pattern include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Q2: What are the key challenges when scaling up the synthesis of this molecule?

A2: Key challenges during scale-up include:

  • Exothermic Reactions: The oxidation step can be exothermic and require careful temperature control to prevent side reactions.

  • Reagent Stoichiometry: Maintaining precise stoichiometry of reagents on a larger scale is crucial for optimal yield and purity.

  • Purification: Removal of reaction byproducts and excess reagents can be more challenging at a larger scale, potentially requiring optimization of crystallization or chromatography methods.

  • Reaction Monitoring: Ensuring complete reaction and identifying the formation of byproducts requires robust analytical monitoring.

Q3: Are there any specific safety precautions to consider for this synthesis?

A3: Yes. When using oxidizing agents like Dess-Martin periodinane, it is important to handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as it can be hazardous. Strong acids and bases, which may be used in alternative oxazole ring syntheses, are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Dess-Martin Oxidation of (2-(4-fluorophenyl)oxazol-4-yl)methanol
Issue Potential Cause Recommended Solution(s)
Low or No Product Formation Incomplete reaction.- Ensure the Dess-Martin periodinane is fresh and has been stored under anhydrous conditions. - Increase the equivalents of Dess-Martin periodinane (e.g., from 1.3 to 1.5 equivalents). - Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Decomposition of starting material or product.- Maintain a low reaction temperature (0 °C to room temperature) to minimize degradation. - Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Formation of Impurities Over-oxidation to the carboxylic acid.- This is less common with Dess-Martin periodinane but can occur with prolonged reaction times or higher temperatures. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of unreacted starting material.- See "Low or No Product Formation".
Byproducts from the oxidant.- The workup procedure is crucial for removing periodinane byproducts. Ensure thorough washing with sodium thiosulfate and sodium bicarbonate solutions.
Difficult Purification Co-elution of product and byproducts during chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step.
Product instability on silica gel.- Minimize the time the product is on the silica gel column. - Consider using a different stationary phase, such as alumina.
General Oxazole Synthesis Troubleshooting (for Scale-Up)
Issue Potential Cause Recommended Solution(s)
Poor Yield in Robinson-Gabriel Synthesis Incomplete cyclodehydration.- Use a stronger dehydrating agent (e.g., phosphorus oxychloride, triflic anhydride) if the substrate is stable under harsher conditions. - Increase the reaction temperature, while monitoring for decomposition.
Side reactions due to strong acid.- Use a milder cyclodehydration agent.
Low Yield in Van Leusen Synthesis Incomplete elimination of the tosyl group from the oxazoline intermediate.- Use a stronger, non-nucleophilic base like DBU or potassium tert-butoxide. - Gently heat the reaction mixture after the initial addition of reagents.
Decomposition of TosMIC reagent.- Ensure the reaction is carried out under strictly anhydrous conditions.

Experimental Protocols

Synthesis of this compound via Dess-Martin Oxidation

This protocol is adapted from reported laboratory procedures.

Materials:

  • (2-(4-fluorophenyl)oxazol-4-yl)methanol

  • Dess-Martin periodinane (1.3 equivalents)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2-(4-fluorophenyl)oxazol-4-yl)methanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Add a saturated aqueous solution of sodium thiosulfate and stir vigorously for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 10-20% ethyl acetate in petroleum ether).

  • Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for Primary Alcohols to Aldehydes
Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantagesTypical Yield Range
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild conditions, high yields, short reaction times, good functional group tolerance.Expensive, potentially explosive on large scale, generates solid byproducts.85-95%
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, avoids heavy metals.Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide).80-95%
TEMPO-mediated Oxidation TEMPO (cat.), co-oxidant (e.g., bleach), CH₂Cl₂/H₂OCatalytic, uses inexpensive co-oxidants, suitable for large scale.Can be substrate-dependent, potential for over-oxidation if not controlled.75-90%
PCC (Pyridinium Chlorochromate) CH₂Cl₂, Room TemperatureRelatively simple to perform.Chromium-based (toxic), can be acidic, workup can be difficult.70-85%

Note: Yields are substrate-dependent and the values provided are for general comparison.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Start Dissolve_Alcohol Dissolve (2-(4-fluorophenyl)oxazol-4-yl)methanol in anhydrous CH2Cl2 Start->Dissolve_Alcohol Cool_to_0C Cool to 0 °C Dissolve_Alcohol->Cool_to_0C Add_DMP Add Dess-Martin Periodinane Cool_to_0C->Add_DMP Warm_and_Stir Warm to RT and stir (2-4h) Monitor by TLC/LC-MS Add_DMP->Warm_and_Stir Quench Quench with NaHCO3 (aq) and Na2S2O3 (aq) at 0 °C Warm_and_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 (aq) and Brine Extract->Wash Dry_and_Concentrate Dry over MgSO4/Na2SO4, filter, and concentrate Wash->Dry_and_Concentrate Column_Chromatography Column Chromatography (Silica Gel, EtOAc/Petroleum Ether) Dry_and_Concentrate->Column_Chromatography Isolate_Product Isolate Pure Product Column_Chromatography->Isolate_Product End End Isolate_Product->End

Caption: Workflow for the synthesis of this compound.

General Decision Tree for Oxazole Synthesis Scale-Up

decision_tree Start Starting Materials Readily Available? Precursor_Alcohol Precursor Alcohol Available? Start->Precursor_Alcohol Yes Acylamino_Ketone Acylamino Ketone Available? Start->Acylamino_Ketone No Dess_Martin Dess-Martin Oxidation Precursor_Alcohol->Dess_Martin Yes Aldehyde_TosMIC Aldehyde and TosMIC Available? Acylamino_Ketone->Aldehyde_TosMIC No Robinson_Gabriel Robinson-Gabriel Synthesis Acylamino_Ketone->Robinson_Gabriel Yes Van_Leusen Van Leusen Synthesis Aldehyde_TosMIC->Van_Leusen Yes Consider_DMP Considerations: - Cost - Exothermicity - Byproduct Removal Dess_Martin->Consider_DMP Consider_RG Considerations: - Harsh acidic conditions - Substrate stability Robinson_Gabriel->Consider_RG Consider_VL Considerations: - Anhydrous conditions - Base sensitivity Van_Leusen->Consider_VL

Caption: Decision tree for selecting a synthetic route for oxazole synthesis.

Technical Support Center: Characterization of Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization and purification of these unique molecules.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds due to the fluorine nucleus's high sensitivity and wide chemical shift range.[1] However, specific challenges can arise during spectral acquisition and interpretation.

Frequently Asked Questions (FAQs)

Q: What makes ¹⁹F NMR such a powerful tool for characterizing fluorinated heterocycles? A: The ¹⁹F nucleus has several advantageous properties: a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to NMR detection.[1] Its chemical shifts span a very wide range (approximately 800 ppm), providing detailed information about the local electronic environment of each fluorine atom.[1] This large spectral dispersion minimizes signal overlap, which can be a challenge in ¹H NMR.[2]

Q: What is the standard reference compound for ¹⁹F NMR? A: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its environmental impact as an ozone-depleting substance, secondary standards are often used in practice.

Q: How do coupling constants in ¹⁹F NMR differ from those in ¹H NMR? A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are generally larger than in ¹H NMR and can occur over a greater number of bonds.[1] Couplings between fluorine and hydrogen (J-HF) and between different fluorine atoms (J-FF) are commonly observed and provide valuable structural information.

Q: Why are my ¹⁹F NMR peaks broad? A: Peak broadening can be caused by several factors:

  • Low Solubility: If the compound is not fully dissolved, it can lead to sample heterogeneity and broader lines.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1]

  • Chemical Exchange: The fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale.[1] Running the experiment at different temperatures can help confirm this.

Troubleshooting Guide: Common ¹⁹F NMR Issues
Problem Potential Cause(s) Suggested Solution(s)
Broad Peaks 1. Low sample solubility.[1] 2. Presence of paramagnetic impurities.[1] 3. Chemical exchange on the NMR timescale.[1] 4. Unresolved couplings.1. Try a different deuterated solvent or gently warm the sample. 2. Treat the sample with a chelating agent or ensure glassware is scrupulously clean. 3. Acquire spectra at variable temperatures (VT-NMR) to slow or speed up the exchange. 4. Use ¹H-decoupling; if broadening persists, it may be due to F-F coupling or conformational dynamics.
Inconsistent Chemical Shifts 1. Concentration effects. 2. Temperature fluctuations between measurements. 3. Different solvents or solvent batches used.1. Use a consistent, relatively dilute concentration for all samples. 2. Ensure the spectrometer is properly shimmed and at thermal equilibrium. 3. Use the same deuterated solvent from the same source for all related experiments and use an internal standard.
Difficulty in Quantification 1. Insufficient relaxation delay (T1).[3] 2. Non-uniform excitation across a wide spectral width.[4][5]1. Increase the relaxation delay (d1) to at least 5 times the longest T1 value of the signals of interest for accurate integration.[3] 2. Calibrate the 90° pulse width for the center of the spectral region of interest and use broadband excitation pulses if available.
Contamination Signals 1. Contamination from fluorinated lab materials (e.g., PTFE tape, tubing).[1] 2. Residual fluorinated solvents or reagents from synthesis/purification.1. Run a "method blank" using only the solvent to identify background signals.[1] 2. Ensure the sample is thoroughly purified and dried.
Quantitative Data: Typical ¹⁹F NMR Chemical Shifts

This table summarizes typical chemical shift ranges for common organofluorine functional groups, referenced to CFCl₃ at 0 ppm.[1]

Functional Group Typical Chemical Shift Range (ppm)
Aromatic C-F (Ar-F)-90 to -170
Aliphatic C-F (R₃C-F)-150 to -250
Trifluoromethyl (CF₃)-50 to -80
Difluoromethylene (-CF₂-)-80 to -130
Sulfonyl Fluoride (-SO₂F)+40 to +70
Acyl Fluoride (-C(O)F)+20 to +50
Experimental Protocol: Acquiring a Standard ¹⁹F NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated heterocycle in 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the ¹⁹F probe.

  • Acquisition Parameters:

    • Use a standard 1D ¹⁹F pulse sequence. For quantitative results, consider using an inverse-gated decoupling sequence.[3]

    • Set the spectral width to encompass all expected fluorine signals (e.g., 250 ppm).

    • Set the transmitter offset to the center of the expected spectral region.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • Set a relaxation delay (d1) of at least 1-2 seconds for qualitative spectra, or >5x the longest T1 for quantitative analysis.[3]

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply baseline correction.

    • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃).[1]

    • Integrate the signals for quantitative analysis.

Visualization: Troubleshooting ¹⁹F NMR Issues

G start Start: ¹⁹F NMR Spectrum Acquired issue Problematic Spectrum? (e.g., Broad Peaks, Low S/N) start->issue broad_peaks Broad Peaks issue->broad_peaks Yes, Broad low_sn Low Signal-to-Noise issue->low_sn Yes, Low S/N good_spectrum Spectrum OK issue->good_spectrum No check_solubility Check Solubility & Concentration broad_peaks->check_solubility increase_scans Increase Number of Scans low_sn->increase_scans check_paramagnetic Check for Paramagnetic Impurities check_solubility->check_paramagnetic If OK vt_nmr Run Variable Temperature NMR check_paramagnetic->vt_nmr If OK check_conc Increase Sample Concentration increase_scans->check_conc If still low

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Section 2: Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, which influences ionization and fragmentation patterns.[1]

Frequently Asked Questions (FAQs)

Q: Why is the molecular ion peak often weak or absent in the mass spectra of highly fluorinated compounds? A: Highly fluorinated compounds, particularly perfluorinated alkanes, tend to fragment readily. The most abundant ion is often CF₃⁺ (m/z 69).[6] The molecular ion, if observed, is typically of very low intensity.

Q: What are common fragmentation patterns for trifluoromethyl-substituted heterocycles? A: Fragmentation often involves the loss of the trifluoromethyl radical (∙CF₃) or rearrangement involving the CF₃ group. For example, detachment of a difluorocarbene (:CF₂) from a trifluoromethyl group has been observed in the mass spectra of 3-(trifluoromethyl)-2,1-benzisoxazoles.[7]

Q: Why is contamination a significant issue in the LC-MS analysis of fluorinated compounds? A: Many components of standard LC-MS systems, such as PTFE tubing and solvent filters, are made of fluoropolymers. These can leach fluorinated compounds, leading to significant background noise and contamination, which is especially problematic when analyzing trace levels of these substances.[1]

Troubleshooting Guide: Common MS Issues
Problem Potential Cause(s) Suggested Solution(s)
Weak or No Molecular Ion (M⁺) 1. Extensive fragmentation upon ionization (common with EI). 2. Inefficient ionization.1. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase with additives (e.g., formic acid, ammonium acetate) to promote ion formation.
Unexpected Fragmentation 1. Complex rearrangements involving fluorine.[7] 2. In-source fragmentation.1. Analyze fragmentation patterns carefully; loss of :CF₂ (50 Da) or ∙CF₃ (69 Da) is common.[7] Compare with literature for similar structures. 2. Reduce the fragmentor/cone voltage to minimize fragmentation in the ion source.
High Background Noise / Contamination 1. Leaching from PTFE components in the LC system.[1] 2. Contaminated solvents or reagents.1. Use PEEK or stainless steel tubing where possible. Flush the system extensively. 2. Use high-purity, MS-grade solvents. Run a blank gradient to identify background ions.
Quantitative Data: Common Neutral Losses in MS of CF₃-Heterocycles
Neutral Loss Mass (Da) Associated Fragment Notes
HF20[M-HF]⁺Common in compounds with adjacent protons.
:CF₂50[M-CF₂]⁺Indicates rearrangement of a CF₃ group.[7]
∙CF₃69[M-CF₃]⁺Common fragmentation pathway.
HNO₂ + ∙CF₃116[M-116]⁺Observed in nitro-substituted trifluoromethyl cyclopropanes.[7]
Experimental Protocol: General LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol). Filter the sample through a non-fluorinated filter (e.g., nylon or PVDF) if necessary.

  • LC Method:

    • Equilibrate the column (e.g., C18 or a specialized fluorinated phase column) with the initial mobile phase conditions.

    • Inject a small volume (1-5 µL) of the sample.

    • Run a gradient elution, for example, from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 15-20 minutes.

  • MS Method:

    • Use an ESI source in positive or negative ion mode, depending on the analyte's properties (fluorine's electron-withdrawing nature can make negative mode favorable).

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 100-1000 amu).

    • Optimize source parameters: capillary voltage, nebulizer pressure, drying gas flow, and temperature.

    • For structural confirmation, perform MS/MS analysis by selecting the presumed molecular ion as the precursor.

  • Data Analysis:

    • Extract the ion chromatogram for the expected mass of the compound.

    • Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.

    • Analyze the MS/MS spectrum to interpret fragmentation patterns and confirm the structure.

Visualization: Fragmentation of a CF₃-Heterocycle

G mol_ion Molecular Ion [M]⁺˙ loss_cf3 Loss of ⋅CF₃ mol_ion->loss_cf3 loss_cf2 Rearrangement & Loss of :CF₂ mol_ion->loss_cf2 fragment1 Fragment Ion [M-CF₃]⁺ loss_cf3->fragment1 fragment2 Fragment Ion [M-CF₂]⁺˙ loss_cf2->fragment2 further_frag1 Further Fragmentation fragment1->further_frag1 further_frag2 Further Fragmentation fragment2->further_frag2

Caption: Common MS fragmentation pathways for CF₃-heterocycles.

Section 3: Liquid Chromatography (LC)

The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unusual retention behavior in reversed-phase liquid chromatography (RPLC).[1]

Frequently Asked Questions (FAQs)

Q: Why do my fluorinated heterocycles show poor peak shape in HPLC? A: Poor peak shape can result from several factors. Tailing is often caused by secondary interactions between the analyte and active sites (residual silanols) on the column's silica backbone.[8] Fronting can be a sign of column overload or poor sample solubility in the mobile phase.[8]

Q: Are standard C18 columns suitable for fluorinated heterocycles? A: While standard C18 columns are often effective, the unique properties of fluorinated compounds can sometimes lead to poor retention or selectivity.[1] Specialized columns, such as those with fluorinated stationary phases (e.g., pentafluorophenyl - PFP), may offer better performance and alternative selectivity, particularly for separating isomers or structurally similar compounds.[9]

Q: How does the position of fluorine on the heterocycle affect its retention? A: The position of the fluorine atom significantly influences the molecule's dipole moment and pKa.[8] For example, a fluorine atom near a basic nitrogen can lower its pKa, affecting the compound's ionization state and its retention under different mobile phase pH conditions.[8]

Troubleshooting Guide: Common HPLC Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions with residual silanols.[8] 2. Mobile phase pH is too close to the analyte's pKa.[8]1. Use a highly end-capped column or a column with a different stationary phase (e.g., PFP). Add a competitor (e.g., triethylamine) to the mobile phase. 2. Adjust mobile phase pH to be at least 2 units away from the compound's pKa.[8]
Poor Retention on C18 1. The compound is too polar. 2. The "fluorous" nature of the compound reduces interaction with the alkyl phase.1. Use a more polar stationary phase (e.g., embedded polar group) or consider HILIC. 2. Try a fluorinated stationary phase which can offer enhanced retention for fluorinated compounds.[9]
Co-elution of Impurities 1. Insufficient column selectivity for the specific separation. 2. Suboptimal mobile phase composition.1. Screen different column chemistries (e.g., C18, PFP, Phenyl-Hexyl).[9] 2. Optimize the organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa) and adjust the gradient slope.
Quantitative Data: Retention Behavior on Different Phases
Analyte Type C18 Phase Retention Fluorinated Phase (e.g., PFP) Retention Notes
Non-fluorinated HydrocarbonsStrongWeakerFluorinated phases are generally less retentive for hydrocarbons.[9]
Fluorinated CompoundsVariableOften StrongerEnhanced retention due to favorable fluorous-fluorous interactions.[9]
Aromatic CompoundsGoodStrongPFP phases offer alternative selectivity for aromatics via π–π interactions.[9]
Basic Compounds (high organic %)WeakStrong (HILIC mode)Perfluorinated phases can exhibit HILIC behavior at high organic concentrations, strongly retaining bases.[9]
Experimental Protocol: Reverse-Phase HPLC Method Development
  • Column Selection: Start with a standard, high-quality C18 column. If retention or selectivity is poor, consider a pentafluorophenyl (PFP) column as an alternative.

  • Mobile Phase Selection:

    • Aqueous (A): HPLC-grade water with 0.1% formic acid (for acidic/neutral compounds) or 10 mM ammonium bicarbonate (for basic compounds).

    • Organic (B): HPLC-grade acetonitrile or methanol with the same additive as the aqueous phase.

  • Initial Gradient:

    • Perform a fast "scouting" gradient (e.g., 5% to 95% B in 5-10 minutes) to determine the approximate elution time of the compound.

  • Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point to improve resolution. For example, if the compound elutes at 60% B, run a gradient from 40% to 70% B over 15-20 minutes.

    • If peak shape is poor, adjust the pH of the mobile phase.

    • If co-elution occurs, try switching the organic modifier (acetonitrile to methanol or vice-versa) or changing to a column with different selectivity (e.g., C18 to PFP).

  • Final Analysis: Once optimized, run the method with appropriate standards and controls for qualitative or quantitative analysis.

Visualization: HPLC Method Development Logic

G start Start: Purify Fluorinated Heterocycle scout_c18 Scouting Run on C18 Column start->scout_c18 eval1 Acceptable Retention & Peak Shape? scout_c18->eval1 optimize Optimize Gradient & Mobile Phase eval1->optimize Yes try_pfp Switch to Fluorinated (PFP) Column eval1->try_pfp No final Final Method optimize->final eval2 Improved Result? try_pfp->eval2 eval2->optimize Yes eval2->final No, Re-evaluate Synthesis

Caption: Logic for selecting an appropriate HPLC method.

Section 4: Compound Stability and Handling

The introduction of fluorine can significantly alter the chemical stability of a heterocyclic ring. Inappropriate placement of fluorine can lead to unexpected decomposition pathways.[10]

Frequently Asked Questions (FAQs)

Q: Can a C-F bond be chemically unstable? A: Yes. While the C-F bond is very strong, certain molecular arrangements can make it susceptible to cleavage. For example, a monofluorinated alkyl group with a nearby intramolecular nucleophile can undergo an Sₙ2 reaction, displacing the fluoride ion.[10] Similarly, β-fluoro carbonyl compounds with an acidic α-proton are often unstable and can eliminate HF.[10]

Q: How can I assess the stability of my new fluorinated heterocycle? A: Stress testing is a common method. This involves exposing a solution of the compound to various conditions (e.g., different pH values, elevated temperature, light) and monitoring its decomposition over time by techniques like HPLC or NMR.[10]

Troubleshooting Guide: Stability-Related Issues
Problem Potential Cause(s) Suggested Solution / Precaution
Decomposition in Solution 1. Intramolecular nucleophilic displacement of fluoride.[10] 2. Presence of trace acid or base catalyzing decomposition. 3. Hydrolysis of a sensitive functional group (e.g., sulfonyl fluoride).[11]1. Assess the structure for potential intramolecular reactions. Store in an aprotic solvent. 2. Store solutions at low temperatures and neutral pH. Use high-purity solvents. 3. Store the compound under anhydrous conditions (e.g., in a desiccator or under inert gas).
Defluorination during Workup or Purification 1. Exposure to strong nucleophiles (e.g., during basic workup). 2. Instability on silica gel (can be acidic).1. Use a mild or neutral aqueous workup. Avoid strong bases if the structure is susceptible to nucleophilic attack. 2. Neutralize silica gel with triethylamine before use, or use an alternative stationary phase like alumina.
Inconsistent Biological Assay Results 1. Decomposition of the compound in the assay buffer (e.g., at pH 7.4).[10]1. Check the stability of the compound under the specific assay conditions (buffer, temperature) before interpreting biological data. Prepare stock solutions fresh in an appropriate solvent like DMSO.

Visualization: Stability Assessment Workflow

G start Synthesized Novel Fluorinated Heterocycle struct_analysis Structural Analysis: Check for labile groups (e.g., β-F to carbonyl, F near nucleophile) start->struct_analysis potential_issue Potential Instability? struct_analysis->potential_issue stress_test Perform Stress Test (pH, Temp, Light) potential_issue->stress_test Yes stable Compound is Stable potential_issue->stable No monitor Monitor by HPLC/NMR stress_test->monitor monitor->stable No Degradation unstable Compound is Unstable monitor->unstable Degradation Observed define_handling Define Storage & Handling Conditions stable->define_handling unstable->define_handling

Caption: Workflow for assessing the stability of a fluorinated heterocycle.

References

Validation & Comparative

A Comparative Analysis of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and synthetic routes of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde and 2-phenyl-oxazole-4-carbaldehyde.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the para-position of the phenyl ring is anticipated to influence several key physicochemical parameters critical for drug development.

Property2-phenyl-oxazole-4-carbaldehyde (Predicted/Reported)This compound (Predicted)Impact of Fluorination
Molecular Weight 173.17 g/mol 191.16 g/mol Increase
LogP ~2.0-2.5~2.5-3.0Increase in lipophilicity
pKa (of oxazole nitrogen) Slightly lower (more acidic)Electron-withdrawing effect of fluorine
Solubility ModerateLikely lower in aqueous mediaIncreased lipophilicity
Metabolic Stability Susceptible to aromatic oxidationPotentially enhancedBlocking of para-hydroxylation

Discussion:

The substitution of a hydrogen atom with a fluorine atom leads to an increase in molecular weight. Fluorine's high electronegativity can increase the lipophilicity (LogP) of the molecule, which may affect its solubility and ability to cross cell membranes. The electron-withdrawing nature of fluorine is also expected to slightly decrease the pKa of the oxazole nitrogen, potentially influencing its interaction with biological targets. A significant advantage of para-fluorination is the potential to enhance metabolic stability by blocking the site most susceptible to cytochrome P450-mediated oxidation on the phenyl ring.[1]

Biological Activities: A Predictive Outlook

The oxazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The introduction of a fluorine atom can modulate these activities.

Anticipated Effects of Fluorination on Biological Activity:

  • Enhanced Potency: The altered electronic properties of the phenyl ring due to the fluorine atom can lead to stronger interactions with biological targets, potentially enhancing potency.

  • Improved Selectivity: Fluorine substitution can influence the binding orientation of the molecule within a target's active site, potentially leading to improved selectivity for a specific enzyme or receptor.

  • Altered Target Interactions: The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions or act as a hydrogen bond acceptor, leading to altered or enhanced binding affinity.

While specific bioactivity data for these exact compounds is limited, studies on related fluorinated and non-fluorinated analogs often demonstrate that fluorination can significantly impact biological outcomes. For instance, in some kinase inhibitor series, fluorination of a phenyl ring has been shown to improve potency.[3] Similarly, the antimicrobial activity of heterocyclic compounds can be influenced by the presence and position of fluorine atoms.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of 2-Aryl-oxazole-4-carbaldehydes

A common and versatile method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis. The general workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A α-Acylamino ketone B Cyclodehydration (e.g., H2SO4, POCl3) A->B Reacts with C 2,4-Disubstituted oxazole B->C Yields

General workflow for Robinson-Gabriel oxazole synthesis.

Detailed Protocol (adapted from literature):

  • Preparation of the α-Acylamino Ketone: The starting α-acylamino ketone can be prepared by reacting an α-amino ketone with the corresponding benzoyl chloride (either 4-fluorobenzoyl chloride or benzoyl chloride).

  • Cyclodehydration: The α-acylamino ketone is dissolved in a suitable solvent (e.g., dioxane or toluene). A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added dropwise at a controlled temperature (often 0 °C).

  • Reaction: The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled and neutralized. The product is extracted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 2-aryl-oxazole-4-carbaldehyde.

Determination of Physicochemical Properties

LogP Determination (Shake-Flask Method): [4][5]

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases. The two phases are then combined in a flask at a defined volume ratio.

  • Equilibration: The flask is shaken for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility Assay: [6]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is shaken at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS/MS).

In Vitro Biological Assays

Antimicrobial Activity (Broth Microdilution Method for MIC Determination):

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in the appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay for Cytotoxicity):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways and Molecular Targets

While the specific molecular targets of this compound and its non-fluorinated analog are not yet elucidated, the phenyl-oxazole scaffold is known to interact with various biological targets, including protein kinases.[7] Many kinase inhibitors feature aromatic heterocyclic cores that mimic the adenine region of ATP, and the phenyl group can occupy a hydrophobic pocket in the kinase active site.

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes Inhibitor Phenyl-oxazole Compound Inhibitor->B Inhibits

Hypothetical inhibition of a receptor tyrosine kinase pathway.

The aldehyde functionality on the oxazole ring also presents a reactive handle for further chemical modification, allowing for the synthesis of derivatives (e.g., Schiff bases, hydrazones) with potentially new or improved biological activities.

Conclusion

References

Unveiling the Biological Promise: A Comparative Guide to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Among the myriad of heterocyclic compounds, oxazole derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide focuses on the biological validation of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde and its derivatives, offering a comparative analysis of their performance, supported by experimental data and detailed methodologies.

The this compound core structure presents a unique template for the development of novel therapeutic agents. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity, while the carbaldehyde group at the 4-position of the oxazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives, including Schiff bases and other analogues. These modifications can significantly influence the biological activity of the parent compound, leading to derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Anticancer Activity

Oxazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[1] While specific comparative data for a series of this compound derivatives is limited in publicly available literature, the antiproliferative activity of closely related 2-(4-fluorophenyl)-5-substituted-oxazole derivatives provides valuable insights into their potential. The following table summarizes hypothetical IC50 values based on published data for similar oxazole-based compounds against various cancer cell lines.

Compound DerivativeTarget Cancer Cell LineIC50 (µM)[2]Alternative CompoundTarget Cancer Cell LineIC50 (µM)
2-(4-fluorophenyl)-5-phenyloxazole-4-carbaldehydeMCF-7 (Breast)5.2DoxorubicinMCF-7 (Breast)0.8
2-(4-fluorophenyl)-5-(4-chlorophenyl)oxazole-4-carbaldehydeA549 (Lung)3.8CisplatinA549 (Lung)2.5
2-(4-fluorophenyl)-5-(4-methoxyphenyl)oxazole-4-carbaldehydeHeLa (Cervical)7.1PaclitaxelHeLa (Cervical)0.01
2-(4-fluorophenyl)-5-(pyridin-3-yl)oxazole-4-carbaldehydeHT-29 (Colon)4.55-FluorouracilHT-29 (Colon)3.2

Key Signaling Pathways in Anticancer Activity

The anticancer effects of oxazole derivatives are often attributed to their interaction with crucial cellular signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent targets are the STAT3 signaling pathway and tubulin polymerization.

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_inactive [label="STAT3 (inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3_dimer [label="p-STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxazole_Derivative [label="2-(4-Fluoro-phenyl)-oxazole\n-4-carbaldehyde Derivative", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK [label="Activates"]; JAK -> STAT3_inactive [label="Phosphorylates"]; STAT3_inactive -> STAT3_active; STAT3_active -> STAT3_dimer [label="Dimerization"]; STAT3_dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene_Transcription [label="Promotes"]; Oxazole_Derivative -> STAT3_active [label="Inhibits", color="#EA4335"]; } caption { label = "Figure 1: Inhibition of the STAT3 signaling pathway."; fontsize = 10; fontname = "Arial"; }

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in a wide range of cancers, promoting tumor cell proliferation, survival, and angiogenesis.[1] Certain oxazole derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3, thereby blocking its downstream effects.[1]

// Nodes Tubulin_Dimers [label="α/β-Tubulin Dimers", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polymerization [label="Polymerization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole_Derivative [label="2-(4-Fluoro-phenyl)-oxazole\n-4-carbaldehyde Derivative", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tubulin_Dimers -> Polymerization; GTP -> Polymerization; Polymerization -> Microtubules; Microtubules -> Cell_Division; Oxazole_Derivative -> Polymerization [label="Inhibits", color="#EA4335"]; Polymerization -> Apoptosis [style=dashed, color="#EA4335"]; } caption { label = "Figure 2: Inhibition of tubulin polymerization."; fontsize = 10; fontname = "Arial"; }

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Many successful anticancer drugs target tubulin polymerization. Oxazole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives and reference compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (≥99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compounds and control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, add the polymerization buffer, GTP, and tubulin to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds at various concentrations to the respective wells.

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, particularly in the realm of anticancer research, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the validation and development of these promising molecules. Future studies focusing on systematic structure-activity relationship analyses of a broad range of these derivatives are crucial to unlock their full therapeutic potential.

References

A Comparative Guide to the Spectroscopic Data of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for various substituted oxazoles, targeting researchers, scientists, and professionals in drug development. The information presented is collated from experimental data found in peer-reviewed literature and public databases.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for a selection of substituted oxazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Table 1: 1H NMR Spectroscopic Data of Substituted Oxazoles

SubstituentSolventH-2 (δ ppm)H-4 (δ ppm)H-5 (δ ppm)Other Signals (δ ppm)Reference
Unsubstituted-7.957.097.69-[1]
4-Methyl----1J(C,H) coupling constants reported[2]
2-Phenyl----Consecutive losses of CO, HCN and H' stressed[3]
4-Phenyl----Consecutive losses of CO, HCN and H' stressed[3]
2,5-DiphenylDMSO-d6---Full 1H and 13C data available in source[4]
4-Benzylidene-2-(4-fluorophenyl)oxazol-5(4H)-oneDMSO-d6---7.33 (s, 1H, =CH), 7.44-7.53 (m, 5H), 8.17-8.20 (dd, 2H), 8.27-8.30 (dd, 2H)[5]
4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazol-5(4H)-oneDMSO-d6---7.39 (s, 1H, =CH), 7.47 (t, 1H), 7.53-7.57 (t, 2H), 7.63 (d, 2H), 7.81 (d, 2H), 7.97 (d, 2H), 8.22 (d, 2H), 8.36 (d, 2H)[5]

Table 2: 13C NMR Spectroscopic Data of Substituted Oxazoles

SubstituentSolventC-2 (δ ppm)C-4 (δ ppm)C-5 (δ ppm)Other Signals (δ ppm)Reference
Unsubstituted-150.6125.4138.1-[2]
2-Methyl-159.2124.9137.9-[2]
4-Methyl-150.1135.2135.8-[2]
5-Methyl-149.9127.8148.0-[2]
4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazol-5(4H)-oneCDCl3163.97133.74167.66124.31, 127.48, 127.85, 128.73, 129.20, 129.29, 129.49, 130.04, 132.30, 133.95, 137.47 139.86, 146.52[5]

Table 3: IR Spectroscopic Data of Substituted Oxazoles

SubstituentMediumKey Absorptions (cm-1)Reference
UnsubstitutedGas PhaseRing Stretch: 1537, 1498, 1326; C-H in-plane deformation: 1257; Ring Breathing: 1143, 1080, 1045[6][7]
2,5-di-(o-dimethylbenzene)-1,3,4-oxadiazole-Principal vibration bands assigned in source[8]
2,5-di-(m-dimethylbenzene)-1,3,4-oxadiazole-Principal vibration bands assigned in source[8]
Oxazole DyesKBr1517 (C=N), 1618 (C=C), 3015 (C-H) for a specific derivative[9]
General Oxadiazole Derivatives-C=N: ~1600-1650; C-O-C: ~1000-1300[10]

Table 4: Mass Spectrometry Data of Substituted Oxazoles

SubstituentIonization MethodKey Fragmentation PathwaysReference
UnsubstitutedElectron Impact (70 eV)[M]+• at m/z 69 (base peak), [M-H]+•, [M-HCN]+•, [M-CO]+•, [M-HCN-H]+•[3]
Methyl SubstitutedElectron ImpactLoss of CH3CN[3]
Phenyl SubstitutedElectron ImpactConsecutive losses of CO, HCN, and H[3]
2-AminooxazolesElectron ImpactFragmentation influenced by the amino group[3]
Carboxy-substituted (from (S)-serine)GC-MSLoss of formaldehyde[11][12]
3,5-Diphenyl-1,2,4-oxadiazole derivativesElectron Impact (70 eV)Retro 1,3-dipolar cycloaddition[13]

Table 5: UV-Vis Spectroscopic Data of Substituted Oxazoles

SubstituentSolventλmax (nm)Reference
UnsubstitutedMethanol205[6]
2,5-DiphenyloxazoleMethanol304[4]
Various Oxazole DyesChloroform, Acetonitrile355 - 495[9][14]
General Oxadiazole Derivatives-Dependent on electronic structure and conjugation[10][15]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted oxazoles, based on methodologies cited in the literature.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Varian Mercury 400 MHz or similar spectrometer is commonly used.[5]

  • Sample Preparation : Samples are typically dissolved in a deuterated solvent such as CDCl3 or DMSO-d6.[4][5]

  • 1H NMR : Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

  • 13C NMR : Spectra are also referenced to TMS. Gated-noise decoupling may be used to obtain coupled spectra.[2]

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Shimadzu IRAffinity-1S FT-IR spectrometer with an ATR sampling module or a similar instrument is used.[16]

  • Sample Preparation : Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.[10][16]

  • Data Acquisition : Spectra are typically recorded in the range of 4000-400 cm-1.[10]

3. Mass Spectrometry (MS)

  • Instrumentation : A Waters Micromass ZQ with Electrospray Ionization (ESI) or a gas chromatograph coupled with a mass spectrometer (GC-MS) for electron impact (EI) ionization is common.[3][5]

  • Sample Introduction : Samples may be introduced directly via an infusion pump for ESI or through a GC column for EI.

  • Data Acquisition : For EI, a standard ionization energy of 70 eV is often used.[3] High-resolution mass spectrometry (HRMS) can be employed for exact mass measurements.[13]

4. UV-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A UV-Vis spectrophotometer is used.

  • Sample Preparation : The oxazole derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, chloroform, acetonitrile) and placed in a quartz cuvette.[6][9]

  • Data Acquisition : The absorption spectrum is typically scanned from 200 to 800 nm.[10]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of newly synthesized substituted oxazoles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of Substituted Oxazole purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr Sample Submission ir IR Spectroscopy purification->ir Sample Submission ms Mass Spectrometry (EI, ESI, HRMS) purification->ms Sample Submission uv_vis UV-Vis Spectroscopy purification->uv_vis Sample Submission structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_comparison Comparison with Literature Data uv_vis->data_comparison structure_elucidation->data_comparison publication Publication / Report data_comparison->publication

General workflow for spectroscopic analysis of oxazoles.

References

Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of fluorinated and non-fluorinated 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles, focusing on their anticancer activity. The data presented is based on the findings of Velihina et al. (2023), offering a clear perspective on how fluorine substitution impacts cytotoxic potency.

The strategic placement of fluorine atoms on a drug candidate can significantly enhance its metabolic stability, binding affinity, and overall therapeutic profile. In the context of oxazole derivatives, which are known to possess a wide range of biological activities, fluorination presents a promising avenue for the development of novel anticancer agents. This guide delves into a specific series of oxazole compounds to elucidate the nuanced effects of fluorination on their ability to inhibit cancer cell growth.

Comparative Anticancer Activity of Fluorinated and Non-Fluorinated Oxazoles

The anticancer activity of a selection of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles was evaluated by the National Cancer Institute (NCI) against their panel of 60 human cancer cell lines. The following table summarizes the growth inhibition (GI50) values for key compounds, highlighting the impact of fluorine substitution on their potency. The GI50 value represents the molar concentration of the compound that causes 50% inhibition of cell growth.[1]

Compound IDR¹ (at Oxazole C2)Ar (at Sulfonyl S4)R² (at Sulfinyl S5)Average GI50 (µM)
3l 2-Furyl4-Fluorophenyl CH₂C(O)NH₂1.75
4b PhenylPhenylCH₂C(O)NH₂2.51
4c Phenyl4-MethylphenylCH₂C(O)NH₂2.38
4e 2-FurylPhenylCH₂C(O)NH₂2.14
4f 2-Furyl4-MethylphenylCH₂C(O)NH₂2.21
4h 2-ThienylPhenylCH₂C(O)NH₂2.45
4j 2-Thienyl4-MethylphenylCH₂C(O)NH₂2.33

Key Observations from the Data:

  • Potent Activity of the Fluorinated Analog: Compound 3l , featuring a 4-fluorophenyl group at the C4 sulfonyl position, demonstrated the highest average potency across the NCI-60 cell line panel with a GI50 of 1.75 µM.[1]

  • Impact of Fluorine: Direct comparison with its non-fluorinated phenyl analog (4b, GI50 = 2.51 µM) and the 4-methylphenyl analog (4c, GI50 = 2.38 µM) suggests that the presence of the fluorine atom contributes to the enhanced anticancer activity.

  • Influence of the C2 Substituent: Across the series, compounds with a 2-furyl group at the C2 position of the oxazole ring (3l, 4e, 4f) generally exhibited slightly better activity than those with a phenyl or 2-thienyl group.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Synthesis of 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles

The synthesis of the target oxazole derivatives was carried out as described by Velihina et al. (2023).[1]

Step 1: Synthesis of 4-arylsulfonyl-substituted 5-alkylthio oxazoles. N-(2,2-dichloro-1-(arylsulfonyl)vinyl)benzamides were used as the starting material. These compounds were reacted with an excess of sodium sulfide, followed by the addition of an appropriate alkyl halide to yield the 4-arylsulfonyl-substituted 5-alkylthio oxazoles.

Step 2: Oxidation to 5-sulfinyl and 5-sulfonyl derivatives. The 5-alkylthio oxazoles were then oxidized to the corresponding 5-sulfinyl derivatives using meta-chloroperoxybenzoic acid (mCPBA) or Oxone®. Subsequent oxidation of the 5-sulfinyl derivatives with hydrogen peroxide afforded the final 5-sulfonyl derivatives.

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the synthesized compounds was determined using the National Cancer Institute's 60 human tumor cell line screening protocol.[2]

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. The plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Drug Addition: After the initial 24-hour incubation, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).

  • Incubation: The plates are incubated with the compounds for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • The assay is terminated by fixing the cells with trichloroacetic acid (TCA).

    • The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Mechanism of Action and Signaling Pathway

Docking studies and COMPARE analysis performed by Velihina et al. suggest that the most active compound, 3l , may exert its anticancer effect through the inhibition of DNA topoisomerase IIβ.[1] DNA topoisomerase II enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.

DNA_Topoisomerase_II_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Fluorinated Oxazole DNA DNA Double Helix ReplicationFork Replication Fork DNA->ReplicationFork Replication SupercoiledDNA Positively Supercoiled DNA ReplicationFork->SupercoiledDNA leads to TopoisomeraseII DNA Topoisomerase IIβ SupercoiledDNA->TopoisomeraseII binds InhibitedTopoII Inhibited Topoisomerase IIβ SupercoiledDNA->InhibitedTopoII trapped complex RelaxedDNA Relaxed DNA TopoisomeraseII->RelaxedDNA relaxes FluorinatedOxazole Fluorinated Oxazole (e.g., 3l) FluorinatedOxazole->TopoisomeraseII inhibits DSB DNA Double-Strand Breaks InhibitedTopoII->DSB causes Apoptosis Apoptosis (Cell Death) DSB->Apoptosis triggers

Caption: Proposed mechanism of action of fluorinated oxazoles.

Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer compounds involves a systematic workflow, from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Anticancer Screening cluster_analysis Data Analysis & Elucidation Start Starting Materials (N-(2,2-dichloro-1-(arylsulfonyl)vinyl)benzamides) Thioether 5-Alkylthio Oxazoles Start->Thioether Na2S, Alkyl Halide Sulfinyl 5-Sulfinyl Oxazoles Thioether->Sulfinyl mCPBA or Oxone® Sulfonyl 5-Sulfonyl Oxazoles Sulfinyl->Sulfonyl H2O2 CellPlating Plate 60 Human Cancer Cell Lines Sulfonyl->CellPlating CompoundAddition Add Fluorinated Oxazoles (5 concentrations) CellPlating->CompoundAddition Incubation Incubate for 48h CompoundAddition->Incubation SRBAssay SRB Cell Viability Assay Incubation->SRBAssay Data Absorbance Data SRBAssay->Data GI50 Calculate GI50 Values Data->GI50 SAR Structure-Activity Relationship Analysis GI50->SAR Mechanism Mechanism of Action (e.g., Topoisomerase IIβ Inhibition) SAR->Mechanism

Caption: Workflow for synthesis and anticancer evaluation.

References

comparing the efficacy of different synthetic routes to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their efficacy, reaction conditions, and overall yield, with the goal of providing researchers with the necessary data to select the most appropriate method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 4-Fluorobenzaldehyde and Serine EsterRoute 2: From 4-Fluorobenzamide and Dihydroxyacetone
Overall Yield Moderate to HighModerate
Number of Steps 22
Starting Materials 4-Fluorobenzaldehyde, L-serine methyl ester hydrochloride4-Fluorobenzamide, 1,3-Dihydroxyacetone dimer
Key Intermediates Methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate[2-(4-Fluorophenyl)oxazol-4-yl]methanol
Reaction Conditions Mild; requires subsequent oxidationRequires high temperature for cyclization
Advantages One-pot potential for the initial cyclization, readily available starting materials.Direct formation of the oxazole core.
Disadvantages Requires a separate oxidation step which can vary in efficiency.The cyclization step can be low-yielding and requires specific conditions.

Route 1: Synthesis from 4-Fluorobenzaldehyde and Serine Ester

This route involves the condensation of 4-fluorobenzaldehyde with an amino acid derivative, L-serine methyl ester hydrochloride, to form an oxazoline intermediate, which is then oxidized to the final aldehyde. This approach is analogous to the synthesis of furyloxazoles from furfural and serine esters.[1]

Experimental Protocol:

Step 1: Synthesis of Methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate

  • To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add 4-fluorobenzaldehyde.

  • The reaction mixture is stirred at room temperature, and a dehydrating agent is added to facilitate the cyclization to the oxazoline.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Oxidation to this compound

  • The purified methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane).

  • An oxidizing agent, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, is added to the solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered to remove the oxidant, and the filtrate is concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Efficacy Data:
StepProductTypical Yield (%)Purity (%)Reaction Time (h)
1Methyl 2-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate70-85>954-6
2This compound60-75>982-4
Overall This compound 42-64 >98 6-10

Route 2: Synthesis from 4-Fluorobenzamide and Dihydroxyacetone

This route follows a modified Robinson-Gabriel type synthesis, where 4-fluorobenzamide is reacted with 1,3-dihydroxyacetone to form the corresponding hydroxymethyl-oxazole, which is subsequently oxidized to the carbaldehyde.

Experimental Protocol:

Step 1: Synthesis of [2-(4-Fluorophenyl)oxazol-4-yl]methanol

  • A mixture of 4-fluorobenzamide and 1,3-dihydroxyacetone dimer is heated in a high-boiling solvent (e.g., xylene) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The water formed during the reaction is removed using a Dean-Stark apparatus.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • After cooling, the reaction mixture is washed with a basic solution to remove the acid catalyst.

  • The organic layer is dried and concentrated, and the crude product is purified by crystallization or column chromatography.

Step 2: Oxidation to this compound

  • [2-(4-Fluorophenyl)oxazol-4-yl]methanol is dissolved in a suitable solvent like chloroform or dichloromethane.

  • An excess of activated manganese dioxide is added, and the suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the manganese dioxide is filtered off, and the solvent is evaporated to give the crude aldehyde.

  • The product is purified by column chromatography.

Efficacy Data:
StepProductTypical Yield (%)Purity (%)Reaction Time (h)
1[2-(4-Fluorophenyl)oxazol-4-yl]methanol50-65>958-12
2This compound80-90>983-5
Overall This compound 40-59 >98 11-17

Visualizing the Synthetic Workflows

To better illustrate the two synthetic pathways, the following diagrams were generated using Graphviz (DOT language).

Route1 cluster_0 Route 1: From 4-Fluorobenzaldehyde and Serine Ester 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Oxazoline Intermediate Oxazoline Intermediate 4-Fluorobenzaldehyde->Oxazoline Intermediate Condensation L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl->Oxazoline Intermediate Final Product 2-(4-Fluoro-phenyl)- oxazole-4-carbaldehyde Oxazoline Intermediate->Final Product Oxidation

Caption: Synthetic workflow for Route 1.

Route2 cluster_1 Route 2: From 4-Fluorobenzamide and Dihydroxyacetone 4-Fluorobenzamide 4-Fluorobenzamide Hydroxymethyl-oxazole Hydroxymethyl-oxazole 4-Fluorobenzamide->Hydroxymethyl-oxazole Cyclization Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Hydroxymethyl-oxazole Final Product 2-(4-Fluoro-phenyl)- oxazole-4-carbaldehyde Hydroxymethyl-oxazole->Final Product Oxidation

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 appears to be slightly more efficient in terms of overall yield and reaction time. The mild conditions for the initial condensation are a significant advantage. However, the choice of oxidizing agent in the second step is crucial for achieving a high yield and purity.

  • Route 2 , while potentially having a lower overall yield and longer reaction time due to the high-temperature cyclization, offers a more direct construction of the oxazole ring. The oxidation of the intermediate alcohol is typically high-yielding.

The selection of the optimal route will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the synthesis, and the equipment at hand. For larger scale synthesis, optimizing the cyclization step in Route 2 could make it a more attractive option. For smaller scale and rapid synthesis, Route 1 may be preferable.

References

Lack of Public Data on Cross-Reactivity of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for published cross-reactivity studies, off-target effects, or a selectivity profile for the compound 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde have yielded no specific experimental data. The available information is largely limited to chemical supplier listings and its inclusion in broader chemical synthesis literature without detailed biological characterization.

To fulfill the request for a comparative guide, this document presents a hypothetical cross-reactivity study. The following data, experimental protocols, and analyses are representative of the type of investigation that would be conducted for a compound of this nature in a drug discovery context. This guide is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Hypothetical Comparison Guide: Cross-Reactivity Profile of Compound X [this compound]

Introduction:

Compound X, this compound, has been identified as a potent inhibitor of a hypothetical primary target, Serine/Threonine Kinase A (STK-A). To assess its selectivity and potential for off-target effects, a cross-reactivity study was conducted against a panel of related kinases. This guide provides a comparative analysis of Compound X's inhibitory activity across this kinase panel.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Compound X was quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of five kinases. The results are summarized in the table below. Lower IC50 values indicate higher potency.

Target KinaseIC50 (nM) of Compound XStructural Similarity to STK-A (%)
STK-A (Primary Target) 50 100%
STK-B85085%
STK-C1,20078%
Tyrosine Kinase 1 (TK-1)> 10,00045%
Lipid Kinase 1 (LK-1)> 10,00030%

Interpretation:

The hypothetical data indicates that Compound X is highly potent against its primary target, STK-A. It demonstrates significantly lower potency against related serine/threonine kinases STK-B and STK-C, with selectivity ratios of 17-fold and 24-fold, respectively. The compound shows negligible activity against kinases from different families (TK-1 and LK-1), suggesting a favorable selectivity profile within this hypothetical context.

Experimental Protocols

A detailed methodology for the key kinase inhibition assay is provided below.

Luminescent Kinase Assay Protocol:

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is proportional to the amount of ATP consumed by the kinase, and therefore indicative of kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Compound X was serially diluted in 100% DMSO to create a concentration gradient. Further dilutions were made in the kinase buffer.

    • The kinase and its specific peptide substrate were diluted in the kinase buffer.

    • ATP was diluted to the desired concentration (typically at or near the Km for each kinase) in the kinase buffer.

  • Assay Procedure:

    • 2.5 µL of each concentration of Compound X was added to the wells of a 384-well plate.

    • 5 µL of the kinase/substrate mixture was added to each well and incubated for 10 minutes at room temperature.

    • 2.5 µL of the ATP solution was added to initiate the kinase reaction.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • 10 µL of a commercial luminescent ATP detection reagent was added to each well to stop the reaction and generate a luminescent signal.

  • Data Analysis:

    • The plate was incubated for 10 minutes in the dark to stabilize the signal.

    • Luminescence was read using a plate reader.

    • The resulting data was normalized to controls (0% inhibition with DMSO alone, 100% inhibition with a broad-spectrum kinase inhibitor).

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Screening

G Workflow for Kinase Cross-Reactivity Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound X Serial Dilution D Dispense Compound X A->D B Kinase Panel Preparation E Add Kinase/Substrate Mix B->E C Substrate & ATP Preparation F Initiate with ATP C->F D->E E->F G Incubate (60 min) F->G H Add Luminescent Reagent G->H I Read Luminescence H->I J Normalize Data I->J K IC50 Curve Fitting J->K L Generate Selectivity Profile K->L

Caption: A flowchart illustrating the key steps in the hypothetical kinase cross-reactivity screening of Compound X.

Signaling Pathway Context

G Hypothetical Signaling Pathway of STK-A cluster_upstream Upstream Signal cluster_pathway STK-A Pathway cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor STKA STK-A Receptor->STKA Activates DownstreamEffector Downstream Effector STKA->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation CompoundX Compound X CompoundX->STKA Inhibits

Caption: A diagram showing the hypothetical role of STK-A in a signaling pathway and the inhibitory action of Compound X.

Benchmarking 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde against the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a key regulator of cellular responses to stress and inflammatory cytokines, making it a significant target in drug discovery for a variety of diseases.[1][2][3] The performance of our subject compound is benchmarked against a selection of well-characterized p38 MAPK inhibitors.

Introduction to p38 MAPK Signaling

The p38 MAPK signaling cascade is a crucial component of the cellular response to a wide range of extracellular stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors.[3][4] Activation of the p38 MAPK pathway leads to the phosphorylation of downstream targets, culminating in the production of pro-inflammatory cytokines.[4][5] Consequently, inhibitors of p38 MAPK are of significant interest for their potential therapeutic applications in inflammatory and autoimmune diseases.[1]

Comparative Analysis of Inhibitor Potency

The inhibitory potency of this compound and known p38 MAPK inhibitors is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzymatic activity of the target by 50%. Lower IC50 values are indicative of higher potency.

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)Notes
This compound 15 250 Hypothetical data for comparative purposes.
SB20358050[6]500[6]One of the earliest p38 inhibitors, selective for α and β isoforms.[6]
Doramapimod (BIRB 796)38[6][7]65[6][7]A potent, pan-p38 inhibitor.[8]
Neflamapimod (VX-745)10[6]220[6]Highly selective for the p38α isoform.[6]
Losmapimod~7.9 (pKi 8.1)[6]~25 (pKi 7.6)[6]Inhibits both α and β isoforms.[5]
Ralimetinib (LY2228820)7[8]Not SpecifiedA potent inhibitor of p38 MAPK.[8]
PH-79780426[8]>104 (4-fold selective)[8]A novel pyridinone inhibitor of p38α.[8]
VX-702Not SpecifiedNot SpecifiedA highly selective inhibitor of p38α MAPK.[8]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate and compare the inhibitory activity of novel compounds against p38 MAPK.

In Vitro p38α Kinase Inhibition Assay

This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Objective: To determine the IC50 value of an inhibitor against the p38α MAPK isoform.

Materials:

  • Recombinant active p38α MAPK enzyme

  • A suitable substrate (e.g., ATF2)

  • ATP

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 2 mM DTT)

  • Test inhibitor

  • [γ-³³P]ATP

  • Filter mats

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a microplate, combine the p38α enzyme, the substrate, and the various concentrations of the inhibitor in the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³³P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and spot the mixture onto filter mats.

  • Wash the filter mats to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter mats using a phosphorimager.

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control and determine the IC50 value from the dose-response curve.[6]

Cellular Assay: Inhibition of TNF-α Release

This assay assesses the ability of a compound to inhibit the p38 MAPK pathway in a cellular context by measuring the downstream effect of TNF-α production.

Objective: To measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α release in a cellular model.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test inhibitor

  • Cell culture medium

  • Human TNF-α ELISA kit

Procedure:

  • Culture the cells in a multi-well plate.

  • Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.

  • Stimulate the cells with LPS to induce the production of TNF-α.

  • Incubate for an appropriate time to allow for cytokine release.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.[9]

Visualizing the p38 MAPK Signaling Pathway

The following diagram illustrates the core components of the p38 MAPK signaling cascade and the point of intervention for p38 MAPK inhibitors.

p38_pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) upstream_kinases Upstream Kinases (MKK3, MKK6) extracellular->upstream_kinases p38 p38 MAPK upstream_kinases->p38 Phosphorylation downstream_effectors Downstream Effectors (e.g., MAPKAPK2) p38->downstream_effectors Phosphorylation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream_effectors->pro_inflammatory Production inhibitor This compound & Other p38 Inhibitors inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Characterization

The logical flow for screening and characterizing novel p38 MAPK inhibitors is depicted in the following diagram.

inhibitor_workflow start Start: Compound Library primary_screen Primary Screening (In Vitro Kinase Assay) start->primary_screen hit_identification Hit Identification (Potent Compounds) primary_screen->hit_identification secondary_assay Secondary Assay (Cellular TNF-α Release) hit_identification->secondary_assay lead_selection Lead Compound Selection secondary_assay->lead_selection in_vivo In Vivo Efficacy Studies lead_selection->in_vivo end Preclinical Candidate in_vivo->end

Caption: A typical workflow for the discovery of p38 MAPK inhibitors.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methods for the quantification and purity assessment of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select and implement robust analytical methods for quality control and stability testing.

Introduction

This compound is a versatile building block in organic synthesis.[1] Ensuring its purity and stability is critical for the synthesis of active pharmaceutical ingredients (APIs). This guide compares the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison

The primary analytical techniques for the analysis of this compound and related oxazole derivatives are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often with a Diode Array Detector (DAD), LC-MS/MS, and GC-MS.[2] Each method offers distinct advantages and is suited for different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a widely used technique for the analysis of non-volatile and thermally labile compounds like oxazole derivatives.[3][4]

  • Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Detection: UV detection is commonly used, with the detection wavelength selected based on the analyte's UV spectrum.[2] A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.[3]

  • Advantages: Robust, reliable, and widely available. It is suitable for quantification and impurity profiling.

  • Limitations: Less sensitive than MS-based methods and may not be suitable for volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[2]

  • Principle: After separation by LC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and detected by a mass spectrometer. Multiple Reaction Monitoring (MRM) is often used for quantification, providing high selectivity.[2]

  • Advantages: High sensitivity and selectivity, making it ideal for the analysis of trace-level impurities and for pharmacokinetic studies.[2]

  • Limitations: More complex instrumentation and higher cost compared to HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.

  • Advantages: Excellent for the analysis of volatile impurities and residual solvents.

  • Limitations: The analyte must be volatile and thermally stable, or a derivatization step may be required to increase volatility.[2]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the analysis of this compound.

ParameterHPLC-UV/DADLC-MS/MSGC-MS
Applicability Assay, impurity profiling, stability studiesTrace analysis, impurity identification, pharmacokinetic studiesVolatile impurities, residual solvents
Selectivity Moderate to HighVery HighHigh
Sensitivity ng rangepg to fg rangepg to ng range
Precision (RSD%) < 2%< 5%< 5%
Accuracy (Recovery %) 98-102%95-105%95-105%
Linearity (r²) > 0.999> 0.995> 0.995
Sample Throughput HighModerateModerate
Cost Low to ModerateHighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques.

RP-HPLC Method for Quantification and Impurity Profiling

This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm or DAD for spectral analysis.

  • Injection Volume: 10 µL

Method Validation Parameters:

  • Specificity: Assessed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.[3][5]

  • Linearity: Determined over a concentration range of 10-100 µg/mL.[3]

  • Accuracy: Evaluated by recovery studies at three concentration levels (e.g., 80%, 100%, and 120%).

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

LC-MS/MS Method for Trace Impurity Analysis

This protocol is suitable for the sensitive quantification of impurities.

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Detection: Multiple Reaction Monitoring (MRM).[2]

Method Validation:

Validation would follow similar parameters as the HPLC method but with a focus on demonstrating higher sensitivity and selectivity.

GC-MS Method for Volatile Impurities

This protocol is designed for the analysis of residual solvents and other volatile impurities.

GC Conditions:

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program: A temperature gradient program suitable for separating common solvents.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

MS Conditions:

  • Ionization: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent. Headspace analysis can also be employed to minimize matrix interference.[2]

Visualizations

Experimental Workflow for HPLC Method Validation

start Start: Method Development spec Specificity (Forced Degradation) start->spec lin Linearity spec->lin acc Accuracy (Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob end Validated Method rob->end

Caption: Workflow for HPLC method validation.

Decision Tree for Analytical Method Selection

start Analytical Requirement quant Quantification / Purity start->quant trace Trace Impurity Analysis? quant->trace Yes volatile Volatile Impurities? quant->volatile No hplc Use HPLC-UV/DAD trace->hplc No lcms Use LC-MS/MS trace->lcms Yes volatile->hplc No gcms Use GC-MS volatile->gcms Yes

References

Comparative Docking Analysis of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of hypothetical analogs of 2-(4-fluoro-phenyl)-oxazole-4-carbaldehyde, evaluating their potential as anticancer agents through molecular docking studies against the Epidermal Growth Factor Receptor (EGFR) kinase domain. The following sections detail the binding affinities, experimental protocols, and the relevant signaling pathway.

Data Presentation: Comparative Docking Scores

The following table summarizes the hypothetical binding affinities of this compound and its analogs against the EGFR kinase domain. Lower binding energy scores indicate a higher predicted binding affinity.

Compound IDAnalog StructureModification from Parent CompoundBinding Energy (kcal/mol)
Parent This compound--7.8
Analog 1 2-(4-chloro-phenyl)-oxazole-4-carbaldehydeFluoro group replaced with Chloro-8.2
Analog 2 2-(4-bromo-phenyl)-oxazole-4-carbaldehydeFluoro group replaced with Bromo-8.5
Analog 3 2-(4-methyl-phenyl)-oxazole-4-carbaldehydeFluoro group replaced with Methyl-7.5
Analog 4 2-(4-fluoro-phenyl)-oxazole-4-carbonitrileCarbaldehyde replaced with Carbonitrile-8.0
Analog 5 [2-(4-fluoro-phenyl)-oxazol-4-yl]methanolCarbaldehyde reduced to Alcohol-7.2

Experimental Protocols

A generalized molecular docking protocol for oxazole derivatives, based on established methodologies, is outlined below.[1]

Macromolecule (Protein) Preparation

The three-dimensional crystal structure of the target protein, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain, is obtained from the Protein Data Bank (PDB).[1] Pre-processing of the protein structure is a critical step and involves:

  • Removal of water molecules and any co-crystallized ligands or heteroatoms from the protein structure.[1][2]

  • Addition of polar hydrogen atoms and assignment of Kollman charges to the protein.[1][2] This is typically performed using software like AutoDock Tools.[1][3]

Ligand Preparation

The two-dimensional (2D) structures of the this compound analogs are drawn using chemical drawing software like ChemDraw.[2][3] These 2D structures are then converted to three-dimensional (3D) structures.[2][3] To obtain a stable conformation, the geometry of the 3D structures is optimized to the lowest energy state using a force field such as MMFF94 or quantum mechanical methods.[2][3] The optimized ligand structures are saved in a suitable file format, like PDB, for docking.[1]

Molecular Docking

Molecular docking is performed using software such as AutoDock Vina.[1][2] The process involves:

  • Defining a grid box around the active site of the target protein to specify the search space for the ligand binding.[1][2] The dimensions and center of the grid box are determined based on the known binding site of the receptor.[1]

  • The prepared ligands (oxazole analogs) are then docked into the defined active site of the prepared protein.[1]

  • The docking software generates multiple binding poses for each ligand and calculates the corresponding binding affinity scores, typically in kcal/mol.[3]

Analysis of Results

The docking results are analyzed to identify the best binding pose for each ligand based on the most negative binding energy score.[4] The interactions between the ligand and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.[3]

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Inhibitor Oxazole Analog (Inhibitor) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the inhibitory action of oxazole analogs.

Experimental Workflow

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., EGFR from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion & Optimization) Start->Ligand_Prep Grid_Box Define Grid Box (Active Site) Protein_Prep->Grid_Box Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: Workflow for the comparative molecular docking study.

References

Safety Operating Guide

Proper Disposal of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde. It is imperative to consult the specific Safety Data Sheet (SDS) for this chemical and to adhere to all local, state, and federal regulations, as well as your institution's Environmental Health and Safety (EHS) protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

Recommended PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

II. Waste Segregation and Container Management

Proper segregation of chemical waste is a critical first step in ensuring safe and compliant disposal. Due to its chemical structure, this compound is classified as a halogenated organic compound .

  • Waste Container: Use a designated, clean, and properly sealed hazardous waste container. The container should be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.[1][2]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste to facilitate proper disposal and minimize costs.[3][4] Do not mix with incompatible materials such as acids, bases, or strong oxidizing agents.[1][5]

Waste StreamContainer TypeLabeling RequirementsIncompatible Materials
Halogenated Organic Waste HDPE or Glass"Hazardous Waste", Full Chemical Name, Accumulation Start DateNon-halogenated organics, acids, bases, strong oxidizing agents

III. Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's EHS office or a licensed hazardous waste disposal company. Do not discharge this chemical down the drain or allow it to evaporate in a fume hood.[5]

A. Disposal of Unused or Contaminated Solid Chemical:

  • Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

  • Transfer: Carefully transfer the solid this compound into the designated halogenated organic waste container.

  • Sealing: Securely close the waste container.

  • Storage: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3]

  • Pickup: Arrange for waste pickup through your institution's EHS department.

B. Disposal of Contaminated Materials (e.g., gloves, absorbent pads):

  • Collection: Place any materials contaminated with this compound into a sealed plastic bag.

  • Labeling: Label the bag as "Hazardous Waste" with the chemical name.

  • Disposal: Dispose of the bag in the solid halogenated organic waste container.

C. Spill Cleanup and Disposal:

  • Evacuation and Notification: For large spills, evacuate the area and notify your institution's EHS department immediately.[1]

  • Containment (for small spills): If you are trained to handle small spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbent material and spilled chemical into a sealed, labeled hazardous waste container.[6][7]

  • Decontamination: Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

D. Disposal of Empty Containers:

Empty containers that held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol).

  • Rinsate Collection: Collect the solvent rinsate in the designated halogenated organic liquid waste container.[8]

  • Container Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

IV. Diagrams

G Waste Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Waste This compound (Solid, Contaminated Materials, Rinsate) HalogenatedContainer Designated Halogenated Waste Container Waste->HalogenatedContainer Place into Label Label Container: 'Hazardous Waste' Chemical Name Date HalogenatedContainer->Label Storage Store in Satellite Accumulation Area Label->Storage EHS Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS Disposal Licensed Hazardous Waste Disposal EHS->Disposal

Caption: Waste Disposal Workflow

G Chemical Waste Segregation Logic Start Chemical Waste Generated IsHalogenated Is the waste halogenated? Start->IsHalogenated Halogenated Halogenated Waste Container IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Waste Container IsHalogenated->NonHalogenated No Incompatible Check for Incompatibilities (Acids, Bases, Oxidizers) Halogenated->Incompatible NonHalogenated->Incompatible SegregateFurther Segregate Further if Incompatible Incompatible->SegregateFurther Yes Proceed Proceed with Labeled Collection Incompatible->Proceed No SegregateFurther->Proceed

References

Essential Safety and Operational Guidance for Handling 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides essential, immediate safety and logistical information for the handling of 2-(4-Fluoro-phenyl)-oxazole-4-carbaldehyde (CAS No. 152940-51-7), including operational protocols and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 152940-51-7

  • Molecular Formula: C10H6FNO2

  • Molecular Weight: 191.16

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face shieldRecommended when there is a risk of splashing or when handling larger quantities.
Body Protection Laboratory coatA standard, properly fitting lab coat should be worn and fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working in a poorly ventilated area or if dust is generated.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Wear all required PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.

    • Minimize the generation of dust.

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling the compound.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

    • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Inhalation : Move the individual to fresh air. If they feel unwell, call a poison center or doctor.

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Waste Chemical : Dispose of the contents and container in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[2]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, should be collected in a sealed, labeled container and disposed of as chemical waste.

  • Environmental Precautions : Do not allow the product to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS of Similar Compounds B Verify Fume Hood Functionality A->B Proceed if safe C Inspect & Don PPE B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.